Phenformin Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-phenylethyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUCWSWKRIOILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5.ClH, C10H16ClN5 | |
| Record name | PHENFORMIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20878 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3493-37-6 | |
| Record name | Imidodicarbonimidic diamide, N-(2-phenylethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3493-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0021121 | |
| Record name | Phenformin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenformin hydrochloride appears as white solid or powder. Formerly used as an anti-diabetic drug. Toxic (causes lactic acidosis. | |
| Record name | PHENFORMIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20878 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | SID56422460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PHENFORMIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20878 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
834-28-6 | |
| Record name | PHENFORMIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20878 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenformin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenformin hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENFORMIN HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHENFORMIN HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHENFORMIN HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenformin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenformin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENFORMIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91XC93EU03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
347 to 352 °F (NTP, 1992) | |
| Record name | PHENFORMIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20878 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
A Technical Guide to the Lipophilicity and Cell Permeability of Phenformin Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of phenformin hydrochloride, focusing on its lipophilicity and cell permeability. These parameters are critical for understanding its pharmacokinetic profile and potent biological activity, which has led to renewed interest in its use as an anti-cancer agent.
Lipophilicity of this compound
Lipophilicity, the affinity of a molecule for a lipid environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A higher LogP value indicates greater lipophilicity.
Phenformin is significantly more lipophilic than its biguanide analog, metformin. This is primarily due to the presence of a phenylethyl side chain in phenformin, which is larger and less polar than the two methyl groups found in metformin.[1] This increased lipophilicity is a major factor in its distinct pharmacological behavior.[2]
Data Presentation: Physicochemical and Lipophilicity Data
The following table summarizes the reported physicochemical and lipophilicity values for phenformin.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₅N₅ | --INVALID-LINK-- |
| Molar Mass | 205.265 g·mol⁻¹ | --INVALID-LINK-- |
| LogP (Octanol/Water) | -0.8 | --INVALID-LINK--[2] |
| LogP (Octanol/Water) | -0.83 | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| LogP (Calculated) | -0.60 | --INVALID-LINK--[5] |
| LogP (Calculated) | -0.72 (for HCl salt) | --INVALID-LINK--[6] |
Experimental Protocols for Lipophilicity Determination
a) Shake-Flask Method (Gold Standard)
The traditional method for determining LogP is the shake-flask technique using an n-octanol/water system.
-
Preparation: A solution of this compound is prepared in either n-octanol or water, which have been pre-saturated with each other to ensure thermodynamic equilibrium.
-
Partitioning: Equal volumes of the n-octanol and aqueous phases are combined in a separation funnel or vial. The mixture is shaken vigorously to facilitate the partitioning of the compound between the two immiscible layers.
-
Equilibration: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to expedite this process.
-
Quantification: The concentration of phenformin in both the n-octanol and aqueous layers is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
b) Reversed-Phase Thin-Layer Chromatography (RP-TLC)
Chromatographic methods offer a faster alternative for estimating lipophilicity by correlating a compound's retention behavior with its partitioning properties.
-
Stationary Phase: RP-TLC plates (e.g., RP-18, RP-2) with a nonpolar stationary phase are used.
-
Mobile Phase: A series of mobile phases are prepared with varying concentrations of an organic modifier (e.g., methanol, acetonitrile) in an aqueous buffer.
-
Application & Development: A small spot of the phenformin solution is applied to the plate, which is then developed in a chamber containing one of the mobile phases.
-
Measurement: The retention factor (Rf) is measured for each mobile phase composition. This is converted to the Rₘ value using the formula: Rₘ = log((1/Rf) - 1).
-
Extrapolation: The Rₘ values are plotted against the concentration of the organic modifier. The lipophilicity parameter (Rₘw) is determined by extrapolating the linear regression to a 0% organic modifier concentration (100% aqueous phase). This Rₘw value is well-correlated with LogP.[7][8]
Cell Permeability of this compound
Cell permeability describes the ability of a drug to pass through cellular membranes to reach its site of action. Phenformin's higher lipophilicity relative to metformin suggests superior cell permeability. Indeed, evidence indicates that phenformin can enter cells more freely and is not reliant on specific transporters, such as the organic cation transporters (OCTs) that are required for significant metformin uptake.[9] This ability to readily cross cellular membranes contributes to its higher potency and allows it to accumulate within the mitochondrial matrix, its primary site of action.
While specific apparent permeability (Papp) values for phenformin from standardized Caco-2 assays are not widely available in the cited literature, its permeability characteristics can be inferred and compared to metformin.
Data Presentation: Comparative Permeability Profile
| Feature | Phenformin | Metformin |
| LogP | ~ -0.8 | ~ -2.6 |
| Primary Uptake Mechanism | Passive Diffusion / Transporter-Independent | Carrier-Mediated (OCTs) |
| Qualitative Permeability | High | Low / Transporter-Dependent[9] |
| Reported Caco-2 Papp (cm/s) | Data not available | 1.36 x 10⁻⁵ to 4.14 x 10⁻⁵ |
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry-standard in vitro model for predicting human intestinal drug absorption. When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.
-
Cell Culture and Seeding: Caco-2 cells are cultured under standard conditions (37°C, 5% CO₂). For permeability assays, they are seeded at a high density onto semi-permeable membrane inserts (e.g., Transwell®) in a multi-well plate format.
-
Monolayer Formation: The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with robust tight junctions.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is crucial. It is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only monolayers with TEER values above a pre-determined threshold are used. The permeability of a low-permeability marker, such as Lucifer yellow or radiolabeled mannitol, is also measured to confirm the integrity of the tight junctions.
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
To measure absorptive permeability (Apical-to-Basolateral, A→B) , the phenformin solution is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.
-
To measure efflux (Basolateral-to-Apical, B→A) , the drug is added to the basolateral chamber, and fresh buffer is added to the apical chamber. This helps identify if the drug is a substrate for efflux pumps like P-glycoprotein (P-gp).[5]
-
The plates are incubated at 37°C with gentle shaking.
-
-
Sample Collection and Analysis: At predefined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver chamber and replaced with fresh buffer. The concentration of phenformin in the samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The Papp value, in cm/s, is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).
-
A is the surface area of the membrane insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Visualizations: Workflows and Pathways
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from physicochemical characterization to the assessment of cellular activity.
Caption: Logical workflow for characterizing phenformin properties.
Phenformin's Core Signaling Pathway
Phenformin's primary mechanism of action involves the inhibition of the mitochondrial respiratory chain, leading to the activation of AMPK and subsequent inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.
Caption: Phenformin's primary mechanism of action via AMPK.
Conclusion
This compound is a biguanide with moderate lipophilicity (LogP ≈ -0.8) and consequently high cell permeability. Unlike its analog metformin, phenformin's ability to readily diffuse across cell membranes without reliance on specific uptake transporters underpins its greater potency. This key characteristic facilitates its accumulation in mitochondria, leading to efficient inhibition of Complex I and robust activation of the tumor-suppressing AMPK signaling pathway. While extensive qualitative data support its high permeability, the lack of standardized quantitative data, such as a consensus Caco-2 Papp value, represents a gap in its complete biopharmaceutical profile. Further studies to establish these quantitative metrics would be valuable for future drug development and optimization efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. A comparison of uptake of metformin and phenformin mediated by hOCT1 in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Phenformin Hydrochloride vs. Metformin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Phenformin and metformin, both members of the biguanide class of antihyperglycemic agents, have distinct pharmacological profiles despite their structural similarities. While metformin remains a cornerstone in the management of type 2 diabetes, phenformin was largely withdrawn from clinical use due to a higher incidence of lactic acidosis.[1][2] This technical guide provides a detailed comparative analysis of the core mechanisms of action of phenformin hydrochloride and metformin, with a focus on their molecular targets and downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary molecular target for both phenformin and metformin is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[3][4][5] Inhibition of Complex I disrupts the electron transport chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP and ADP:ATP ratios.[6] This shift in the cellular energy status is a critical upstream event that triggers the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[7][8][9]
Potency and Cellular Uptake
A key differentiator between phenformin and metformin is their potency, which is largely attributed to differences in their cellular uptake mechanisms. Phenformin is significantly more lipophilic than metformin, allowing it to passively diffuse across cellular membranes. In contrast, metformin is a more hydrophilic molecule and requires the organic cation transporter 1 (OCT1) for efficient uptake into hepatocytes.[10][11][12] This difference in cellular entry contributes to phenformin's higher potency, with studies indicating it is approximately 10 to 50 times more potent than metformin in various models.[6][13]
Quantitative Data Summary
The following tables summarize the key quantitative differences between phenformin and metformin from various in vitro and in vivo studies.
| Parameter | Phenformin | Metformin | Cell/System Type | Reference |
| Complex I Inhibition (IC50) | ~25-500 µM | ~0.45-1.2 mM | Platelets, PBMCs | [14] |
| Potency (Lactate Production) | ~10x more potent | 1x | Isolated Rat Hepatocytes | [6] |
| Plasma Lactate (in vivo) | 1.64 ± 0.05 mmol/L | 1.30 ± 0.05 mmol/L | Diabetic Patients | [15] |
| Exercise-Induced Lactate (Peak) | 2.56 mmol/L | 2.19 mmol/L | Diabetic Patients | [16] |
Table 1: Comparative quantitative data for phenformin and metformin.
Key Signaling Pathways and Cellular Effects
AMPK-Dependent Pathways
The activation of AMPK by both biguanides initiates a cascade of downstream events aimed at restoring cellular energy homeostasis. A primary consequence is the inhibition of hepatic gluconeogenesis, the process of glucose production in the liver.[17][18][19] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.
Figure 1: Core mechanism of biguanides via Complex I inhibition and AMPK activation.
Effects on Glucose Uptake and Gut-Brain-Liver Axis
Both phenformin and metformin have been shown to increase glucose uptake and utilization in peripheral tissues, including the gut.[20] They also stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses glucagon release, and slows gastric emptying.[21]
Figure 2: Gut-level effects of biguanides on glucose uptake and GLP-1 secretion.
Lactic Acidosis
The inhibition of mitochondrial respiration by biguanides can lead to an increase in anaerobic glycolysis to meet cellular energy demands. This results in the production of lactate. Due to its higher potency and wider tissue distribution, phenformin causes a more pronounced increase in lactate production, which can lead to lactic acidosis, a potentially fatal metabolic complication.[6][15][22]
Experimental Protocols
The following sections outline the general methodologies for key experiments cited in the comparison of phenformin and metformin.
Assessment of Mitochondrial Respiration and Complex I Activity
Objective: To measure the inhibitory effects of phenformin and metformin on mitochondrial complex I activity.
Methodology: High-Resolution Respirometry
High-resolution respirometry is a standard method to assess mitochondrial function in isolated mitochondria, permeabilized cells, or tissues.[2][23][24][25][26]
-
Instrumentation: An oxygraph, such as the Oroboros Oxygraph-2k or Seahorse XF Analyzer, is used.
-
Sample Preparation: Mitochondria are isolated from cells or tissues of interest through differential centrifugation.[27][28]
-
Assay Procedure:
-
Isolated mitochondria are suspended in a respiration medium within the oxygraph chamber.
-
A substrate for Complex I, such as pyruvate and malate, is added to stimulate respiration.[27]
-
The basal oxygen consumption rate (OCR) is measured.
-
Increasing concentrations of phenformin or metformin are titrated into the chamber, and the corresponding changes in OCR are recorded to determine the IC50 values.
-
Rotenone, a specific Complex I inhibitor, is used as a positive control.[28]
-
Figure 3: Experimental workflow for assessing Complex I inhibition.
Lactate Production Assay
Objective: To quantify the effect of phenformin and metformin on lactate production in vitro.
Methodology:
-
Cell Culture: Hepatocytes or other relevant cell types are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of phenformin or metformin for a specified duration.
-
Sample Collection: The cell culture supernatant is collected.
-
Lactate Measurement: Lactate concentration in the supernatant is measured using a colorimetric or fluorometric lactate assay kit. These kits typically involve an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.[29][30][31][32] Alternatively, plasma lactate can be measured using an amperometric electrode method.[22]
Glucose Uptake Assay
Objective: To measure the effect of phenformin and metformin on glucose uptake in cells.
Methodology:
-
Cell Culture: Adipocytes, muscle cells, or other insulin-responsive cells are cultured.
-
Treatment: Cells are treated with phenformin or metformin in the presence or absence of insulin.
-
Glucose Analog Incubation: A labeled glucose analog, such as 2-deoxy-D-[3H]glucose or a fluorescent analog like 2-NBDG, is added to the culture medium.[33][34][35][36]
-
Uptake Measurement: After a defined incubation period, the cells are washed to remove extracellular glucose analog. The amount of intracellularly accumulated analog is quantified by scintillation counting for radiolabeled analogs or fluorescence microscopy/plate reader for fluorescent analogs.
AMPK Activation Assay
Objective: To determine the effect of phenformin and metformin on the phosphorylation and activation of AMPK.
Methodology: Western Blotting
-
Cell Lysis: Cells treated with phenformin or metformin are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) at Threonine 172 and total AMPK.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used to visualize the protein bands. The band intensities are quantified to determine the ratio of p-AMPK to total AMPK.[3][7][8]
Conclusion
Phenformin and metformin share a common primary mechanism of action through the inhibition of mitochondrial Complex I and subsequent activation of AMPK. However, the significantly higher potency of phenformin, driven by its lipophilicity and OCT1-independent cellular uptake, leads to a more pronounced disruption of cellular respiration and a greater risk of lactic acidosis. Metformin's reliance on OCT1 for hepatic uptake likely contributes to its more favorable safety profile. Understanding these nuanced differences in their mechanisms of action is crucial for the continued development of safer and more effective biguanide-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of metformin compared to the effects of phenformin on the lactate production and the metabolism of isolated parenchymal rat liver cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenformin Activates the Unfolded Protein Response in an AMP-activated Protein Kinase (AMPK)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of uptake of metformin and phenformin mediated by hOCT1 in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of genetic variation in the organic cation transporter 1 (OCT1) on metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OCT1-Mediated Metformin Uptake Regulates Pancreatic Stellate Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The hyperlactatemic effect of biguanides: a comparison between phenformin and metformin during a 6-month treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of phenformin and metformin on exercise induced lactataemia in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biguanides suppress hepatic glucagon signaling by decreasing production of cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Inhibition of hepatic gluconeogenesis in type 2 diabetes by metformin: complementary role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced secretion of glucagon-like peptide 1 by biguanide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Association between Metformin Use and Risk of Lactic Acidosis or Elevated Lactate Concentration in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 26. researchgate.net [researchgate.net]
- 27. Mitochondrial complex activity assays [protocols.io]
- 28. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effect of different pre-analytical conditions on plasma lactate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Effect of different pre-analytical conditions on plasma lactate concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Clinical use of plasma lactate concentration. Part 1: Physiology, pathophysiology, and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 34. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. revvity.com [revvity.com]
- 36. abcam.com [abcam.com]
Phenformin Hydrochloride and the AMPK Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activation of AMP-activated protein kinase (AMPK) by phenformin hydrochloride. It details the primary signaling cascade, downstream cellular effects, quantitative data from key studies, and methodologies for relevant experimental protocols.
The Core Mechanism of AMPK Activation by Phenformin
Phenformin, a biguanide compound, is a potent activator of AMPK, a crucial cellular energy sensor. Its mechanism of action is primarily indirect, initiated by inducing a state of cellular energy stress.
Inhibition of Mitochondrial Complex I
The principal and initial action of phenformin is the inhibition of Complex I (NADH:ubiquinone oxidoreductoreductase) of the mitochondrial electron transport chain.[1][2][3][4] Phenformin is a significantly more potent inhibitor of Complex I than its analogue, metformin, which is attributed to its more lipophilic nature allowing for easier accumulation within the mitochondrial matrix.[5][6][7] This inhibition curtails the process of oxidative phosphorylation, leading to a significant reduction in mitochondrial ATP synthesis.[1][8] Studies have shown that phenformin's inhibitory effects are more pronounced on the "deactivated" conformational state of Complex I, which can be induced by hypoxic conditions often found in tumors.[5][6]
Alteration of the Cellular Energy State
The inhibition of ATP production by mitochondria leads to a rapid shift in the cellular nucleotide balance. Specifically, the ratio of adenosine monophosphate (AMP) to adenosine triphosphate (ATP), and/or adenosine diphosphate (ADP) to ATP, increases significantly.[2][8][9] This elevated AMP:ATP ratio is the critical trigger for the activation of AMPK.[10][11] AMP binds to the γ-subunit of the AMPK complex, causing a conformational change that promotes its activation through phosphorylation.[9][10][11]
The Role of Upstream Kinases: LKB1
The primary upstream kinase responsible for activating AMPK in response to energy stress is the tumor suppressor Liver Kinase B1 (LKB1).[12][13] Following the allosteric change induced by AMP binding, LKB1 phosphorylates the threonine-172 residue (Thr172) on the α-catalytic subunit of AMPK.[12][14] This phosphorylation event is essential for full AMPK activation.[14] In cells deficient in LKB1, the ability of phenformin to activate AMPK is significantly diminished, rendering these cells more susceptible to cell death from the induced energy crisis as they cannot mount the appropriate metabolic adaptive response.[7][12][13] While LKB1 is the canonical upstream kinase, some evidence suggests alternative, LKB1-independent activation pathways may exist, potentially involving kinases such as IκB kinase (IKK) and TAK1.[15][16]
Caption: Core signaling pathway of Phenformin-induced AMPK activation.
Downstream Consequences of Phenformin-Induced AMPK Activation
Once activated, AMPK acts as a master metabolic switch, phosphorylating a multitude of downstream targets to restore energy homeostasis. It achieves this by inhibiting anabolic, ATP-consuming pathways while simultaneously promoting catabolic, ATP-generating processes.
Regulation of mTORC1 Signaling
A primary target of activated AMPK is the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[17][18] AMPK directly phosphorylates and inhibits key components of the mTORC1 pathway, including Raptor. It also phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. This multi-pronged inhibition of mTORC1 leads to the dephosphorylation and inactivation of its downstream effectors, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[17][19] The ultimate result is a shutdown of protein synthesis and cell cycle progression, contributing to the anti-proliferative effects of phenformin.[17]
Impact on Cellular Metabolism and Viability
By inhibiting mTORC1 and other anabolic pathways, AMPK conserves cellular energy. Concurrently, it promotes ATP production through the stimulation of glycolysis and fatty acid oxidation. This metabolic reprogramming is a key survival response to the energy stress induced by phenformin.[8][18] However, in cancer cells, particularly those with underlying metabolic vulnerabilities or defects in the LKB1-AMPK pathway, this response may be insufficient. The sustained energy crisis can overwhelm the cell's adaptive capacity, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[7][17]
Quantitative Analysis of Phenformin's Effects
The potency of phenformin varies across different cell types and experimental conditions. The following tables summarize key quantitative data from published studies.
Table 1: Potency of Phenformin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (mM) | Reference |
|---|---|---|---|
| MCF7 | Breast Cancer | 1.184 ± 0.045 | [17] |
| ZR-75-1 | Breast Cancer | 0.665 ± 0.007 | [17] |
| MDA-MB-231 | Breast Cancer | 2.347 ± 0.010 | [17] |
| SUM1315 | Breast Cancer | 1.885 ± 0.015 | [17] |
| tPTEN-/- | T-ALL | ~0.005 (5 µM) | [8] |
| tPTEN-/- tAMPK-/- | T-ALL | ~0.027 (27 µM) |[8] |
Table 2: Effective Concentrations of Phenformin for Key Biological Effects
| Effect | System/Cell Type | Concentration | Reference |
|---|---|---|---|
| Increased Cytosolic [AMP] | Isolated Rat Hearts | 0.2 mM | [9][10] |
| Inhibition of Complex I (NADH Oxidation) | Isolated Rat Brain Mitochondria | 0.025 mM | [5] |
| Reduction in Mitochondrial OCR | SH-SY5Y Neuroblastoma Cells | 0.05 mM | [2] |
| Complete Inhibition of Mitochondrial OCR | SH-SY5Y Neuroblastoma Cells | 0.25 mM | [2] |
| Robust AMPK Phosphorylation | ErbB2+ Breast Cancer Cells | 7.5 - 250 µM | [20] |
| AMPK Activation | Bladder Cancer Cells | 0 - 0.5 mM |[19] |
Key Experimental Protocols
Investigating the phenformin-AMPK pathway involves a range of standard molecular and cellular biology techniques.
Assessment of Protein Phosphorylation by Western Blotting
This is the most common method to verify the activation of the AMPK pathway. It measures the phosphorylation status of AMPK (at Thr172) and its downstream targets like ACC (Acetyl-CoA Carboxylase) and components of the mTORC1 pathway (p70S6K, 4EBP1).
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for specified time periods (e.g., 6, 24, 36 hours).
-
Lysis: Harvest cells and lyse them in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature and load equal amounts of protein onto a polyacrylamide gel for separation by size.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-AMPK Thr172) and the total protein (e.g., anti-AMPKα).
-
Detection: Incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.
Caption: Standard experimental workflow for Western Blot analysis.
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
This assay directly measures the impact of phenformin on mitochondrial function by quantifying the oxygen consumption rate (OCR).
Methodology:
-
Cell Seeding: Seed cells in a specialized Seahorse XF microplate and allow them to adhere.
-
Pre-treatment: Treat cells with phenformin for the desired duration prior to the assay.
-
Assay Preparation: Replace the culture medium with a low-buffered assay medium and incubate the cells in a non-CO2 incubator to allow temperature and pH equilibration.
-
Seahorse Analysis: Place the microplate in a Seahorse XF Analyzer. The instrument lowers probes into each well to create a transient microchamber, where it measures changes in oxygen concentration over time to calculate the OCR.
-
Mitochondrial Stress Test (Optional): After measuring the basal OCR, sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) can be performed to dissect different parameters of mitochondrial function.
Determination of Mitochondrial Complex I Activity
This biochemical assay directly measures phenformin's inhibitory effect on its primary target.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation.
-
Assay Reaction: In a spectrophotometer-compatible plate or cuvette, add isolated mitochondria to an assay buffer.
-
Inhibitor Treatment: Add phenformin at various concentrations.
-
Initiate Reaction: Start the reaction by adding the substrate for Complex I, NADH.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (decrease in A340) is directly proportional to the activity of Complex I.
-
Data Analysis: Calculate the rate of reaction for each condition and express the activity in phenformin-treated samples as a percentage of the untreated control.
The Critical Role of LKB1 in Phenformin's Action
The cellular context, particularly the status of the LKB1 tumor suppressor gene, is a critical determinant of the response to phenformin.
In cells with functional, wild-type LKB1 (LKB1-WT), the energy stress induced by phenformin leads to robust LKB1-mediated AMPK phosphorylation and activation.[12] This triggers a cytostatic, pro-survival metabolic adaptation. The cell cycle is halted, and energy is conserved, allowing the cell to weather the metabolic crisis.[13]
Conversely, in LKB1-deficient cells (LKB1-mutant), the primary mechanism for activating AMPK in response to a rising AMP:ATP ratio is lost.[13] Without functional AMPK, the cell cannot effectively manage the severe energy depletion caused by phenformin's inhibition of Complex I. The failure to inhibit anabolic processes and activate catabolic ones leads to a catastrophic energy collapse, resulting in increased apoptosis and cell death.[7] This differential sensitivity suggests that LKB1 status could be a valuable biomarker for predicting therapeutic response to phenformin in oncology.
Caption: Logical flow of phenformin's effect based on LKB1 status.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Progress in antitumor mechanisms and applications of phenformin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Roles of AMPK and Metformin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Phenformin Activates the Unfolded Protein Response in an AMP-activated Protein Kinase (AMPK)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IKK promotes cytokine-induced and cancer-associated AMPK activity and attenuates phenformin-induced cell death in LKB1-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phenformin alone or combined with gefitinib inhibits bladder cancer via AMPK and EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]
Phenformin Hydrochloride's Impact on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of phenformin hydrochloride on cellular metabolism. Phenformin, a biguanide antihyperglycemic agent, has garnered significant interest for its potent anti-cancer properties, which are intrinsically linked to its profound impact on cellular bioenergetics. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
Phenformin's primary molecular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] Its lipophilic nature, due to the presence of a phenylethyl side chain, allows for greater accumulation within the mitochondrial matrix compared to its analogue, metformin.[3] This potent inhibition of Complex I disrupts oxidative phosphorylation, leading to a cascade of metabolic reprogramming events.
The immediate consequences of Complex I inhibition are a decrease in ATP synthesis and an altered cellular redox state, characterized by an increased NADH/NAD+ ratio.[4][5] This energy stress is a critical trigger for the activation of downstream signaling pathways that govern cell growth, proliferation, and survival.
Key Metabolic Consequences
The inhibition of mitochondrial respiration by phenformin instigates a profound shift in cellular metabolism, compelling cells to adapt to the altered bioenergetic landscape.
Activation of AMP-Activated Protein Kinase (AMPK)
The decrease in intracellular ATP levels and the corresponding increase in the AMP/ATP ratio are sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][7] Phenformin treatment leads to the phosphorylation and activation of AMPK.[2][8] Once activated, AMPK orchestrates a metabolic switch to conserve ATP by inhibiting anabolic processes while promoting catabolic pathways to generate ATP.
Inhibition of mTOR Signaling
A major downstream target of AMPK is the mTOR (mammalian target of rapamycin) signaling pathway, a central controller of cell growth and proliferation.[9] Activated AMPK phosphorylates and activates the tuberous sclerosis complex (TSC2), which in turn inhibits Rheb, a critical activator of mTORC1.[1] This leads to the dephosphorylation and inactivation of mTORC1 substrates, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.[4] Some studies suggest that phenformin can also inhibit mTORC1 signaling in an AMPK-independent manner through the inhibition of Rag GTPases.[10]
Upregulation of Glycolysis and Lactate Production
To compensate for the compromised mitochondrial ATP production, cells treated with phenformin upregulate glycolysis.[4][8] This metabolic adaptation, often referred to as the "Warburg effect," allows for the rapid, albeit less efficient, generation of ATP. The increased glycolytic flux results in the conversion of pyruvate to lactate, leading to a significant increase in lactate production and the acidification of the extracellular environment.[2][11][12]
Induction of Oxidative Stress
The disruption of the electron transport chain by phenformin can lead to the leakage of electrons and the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.[4] This increase in ROS can contribute to the cytotoxic effects of phenformin by causing damage to DNA, proteins, and lipids.
Quantitative Data on Phenformin's Metabolic Effects
The following tables summarize quantitative data from various studies on the effects of phenformin on cell proliferation, oxygen consumption, and lactate production.
Table 1: IC50 Values of Phenformin for Cell Proliferation
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| MCF7 | Breast Cancer | 1.184 ± 0.045 | [8] |
| ZR-75-1 | Breast Cancer | 0.665 ± 0.007 | [8] |
| MDA-MB-231 | Breast Cancer | 2.347 ± 0.010 | [3][8] |
| SUM1315 | Breast Cancer | 1.885 ± 0.015 | [8] |
| SKOV3 | Ovarian Cancer | 0.9 | [9] |
| Hey | Ovarian Cancer | 1.75 | [9] |
| IGROV-1 | Ovarian Cancer | 0.8 | [9] |
| T-ALL (PTEN-/-) | Leukemia | 0.005 ± 0.001 | [13] |
| T-ALL (PTEN-/- AMPK-/-) | Leukemia | 0.027 ± 0.005 | [13] |
Table 2: Effect of Phenformin on Oxygen Consumption Rate (OCR)
| Cell Line | Phenformin Concentration | Duration of Treatment | % Inhibition of OCR (relative to control) | Reference |
| SH-SY5Y | 1 mM | 6 hours | ~100% (mitochondrial OCR) | [2] |
| SH-SY5Y | 1 mM | 30 minutes | Significant decrease | [2] |
| CT26 | 0.1 - 1 mM | 3 hours | Dose-dependent decrease | [14] |
| HCT116 | 0.1 - 1 mM | 3 hours | Dose-dependent decrease | [14] |
| Isolated rat liver cells | Dose-dependent | Not specified | Decrease in oxygen consumption | [15] |
| Human platelets | IC50 ~0.06 mM (for Complex I) | Not specified | Potent inhibition | [16] |
Table 3: Effect of Phenformin on Lactate Production
| Cell System | Phenformin Concentration | Observation | Reference |
| CT26 cells | 1 mM | Increased lactate production and decreased medium pH | [11] |
| Isolated rat liver cells | Dose-dependent | Increased lactate production | [15] |
| Human peripheral blood mononuclear cells | ≥ 1 mM | Augmented lactate release | [16] |
| Transforming cells | 10 µM | Increased lactate production | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the metabolic effects of phenformin.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant solution
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Cells of interest.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the mitochondrial stress test compounds and phenformin (at desired concentrations) into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR, and then sequentially inject phenformin and the mitochondrial stress compounds to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[1][7]
-
Data Analysis: Normalize the OCR data to cell number or protein concentration.
Western Blotting for AMPK Phosphorylation
This protocol is used to detect the activation of AMPK by assessing its phosphorylation status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with phenformin for the desired time and concentration. Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (typically diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total AMPKα to normalize the phospho-AMPK signal.
Measurement of Lactate Production
A colorimetric assay is a common method to quantify lactate in cell culture supernatant.
Materials:
-
Lactate assay kit (containing lactate dehydrogenase, NAD+, and a colorimetric probe).
-
96-well microplate.
-
Microplate reader.
-
Cell culture supernatant from phenformin-treated and control cells.
-
Lactate standard solution.
Procedure:
-
Sample Collection: Collect the cell culture medium at different time points after phenformin treatment.
-
Standard Curve Preparation: Prepare a standard curve using the provided lactate standard.[18][19]
-
Reaction Setup: Add the collected supernatant and the standards to a 96-well plate. Add the reaction mixture from the kit to each well.[20]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm or 570 nm) using a microplate reader.
-
Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to cell number or protein concentration.
Measurement of Cellular ATP Levels
A luciferase-based assay is a highly sensitive method for quantifying cellular ATP.
Materials:
-
ATP assay kit (containing luciferase, luciferin, and a cell lysis reagent).
-
Luminometer.
-
96-well opaque-walled plate.
-
Cells of interest.
-
ATP standard solution.
Procedure:
-
Cell Treatment: Treat cells with phenformin in a 96-well plate.
-
Cell Lysis: Add the cell lysis reagent from the kit directly to the wells to release ATP.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to each well. This enzyme will catalyze the production of light in the presence of ATP.[6][21]
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.[10][22]
-
Quantification: Generate a standard curve with known concentrations of ATP to determine the ATP concentration in the cell lysates.
Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Signaling Pathway of Phenformin's Metabolic Effects
Caption: Signaling cascade initiated by phenformin's inhibition of mitochondrial complex I.
Experimental Workflow for Assessing Metabolic Effects
Caption: A typical experimental workflow for studying phenformin's metabolic effects.
Logical Relationships of Phenformin's Cellular Effects
References
- 1. content.protocols.io [content.protocols.io]
- 2. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. sm.unife.it [sm.unife.it]
- 5. agilent.com [agilent.com]
- 6. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 7. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 8. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]
- 12. Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effects of metformin compared to the effects of phenformin on the lactate production and the metabolism of isolated parenchymal rat liver cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. resources.bio-techne.com [resources.bio-techne.com]
- 20. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 21. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
phenformin hydrochloride lactate production mechanism
An In-depth Technical Guide on the Production and Metabolic Impact of Phenformin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenformin, an antidiabetic drug of the biguanide class, was historically used for the treatment of type 2 diabetes but was withdrawn from most markets due to a high incidence of lactic acidosis[1][2]. Despite this, there is a resurgence of interest in phenformin for its potential applications in oncology, leveraging its unique metabolic effects[3][4]. This guide provides a detailed examination of the chemical synthesis of this compound (HCl) and elucidates the biological mechanism responsible for the associated increase in lactate production. It is crucial to clarify that the common pharmaceutical form is the hydrochloride salt; the lactate association stems from a metabolic consequence of the drug's action, not from the synthesis of a "phenformin lactate" salt.
Chemical Synthesis of this compound
The synthesis of phenformin, N-(2-phenylethyl)biguanide, is a well-established process in organic chemistry. The most common and efficient method involves the reaction of a primary amine with a cyanoguanidine compound under acidic conditions.[5][6]
Core Reaction Pathway
The primary route for synthesizing this compound involves the condensation of phenethylamine and dicyandiamide. Hydrochloric acid is used as a catalyst, which protonates the nitrile group in dicyandiamide, activating it for nucleophilic attack by the amine.[5] The final product is the hydrochloride salt of phenformin.[6]
The overall chemical reaction is as follows:
Phenethylamine + Dicyandiamide --(HCl)--> this compound
Caption: Chemical synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established methodologies for the synthesis of biguanides, including a patented process for this compound.[5][6][7]
Materials:
-
Phenethylamine (C8H11N)
-
Dicyandiamide (C2H4N4)
-
Hydrochloric Acid (HCl)
-
Reaction vessel (e.g., 100L reaction tank)
-
Stirring apparatus
-
Heating and distillation equipment
Procedure:
-
Charging the Reactor: Add 35.8 kg of phenethylamine to the 100L reaction tank.[7]
-
Acidification: Begin stirring and slowly add 33 kg of hydrochloric acid dropwise. Maintain the temperature of the reaction mixture between 45-50°C.[7]
-
pH Adjustment: Continue adding hydrochloric acid over approximately 1 to 1.5 hours until the pH of the mixture reaches 5.[7]
-
Addition of Dicyandiamide: Introduce 25 kg of dicyandiamide to the reaction mixture.[7]
-
Reaction and Distillation: Heat the mixture. Water will begin to distill from the reaction. Continue the distillation process until the temperature of the reaction mixture rises to 132-136°C and approximately 10 kg of water has been collected.[7]
-
Purification (General Procedure): Although the patent does not detail purification, standard methods for biguanide hydrochloride salts involve cooling the reaction mixture to induce crystallization.[8] The resulting solid can be collected by filtration and recrystallized from a suitable solvent, such as aqueous ethanol, to achieve the desired purity.[8][9]
Quantitative Synthesis Data
While specific yield data for the above industrial-scale protocol is not provided, related laboratory syntheses of biguanide hydrochlorides report moderate to excellent yields.
| Product | Reactants | Conditions | Yield (%) | Reference |
| 1-Phenylbiguanide HCl | Phenylamine, Dicyandiamide | Refluxing aqueous HCl (1 M), 12h | 84% | [5][6] |
| Substituted Biguanides | Various Amines, Cyanoguanidine | Iron(III) chloride catalyst | 55-99% | [5][6] |
| Alkylbis-biguanide di-HCl | Cyanoguanidine compounds | Refluxing aqueous HCl | Not specified | [5][6] |
The "Lactate" Mechanism: A Metabolic Consequence
Phenformin's association with lactate is not due to its chemical formulation but is a direct result of its mechanism of action at the cellular level. The drug is a potent inhibitor of mitochondrial respiration, which leads to a metabolic shift and subsequent production of lactic acid, potentially causing lactic acidosis.[10][11]
Inhibition of Mitochondrial Complex I
The primary molecular target of phenformin is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][12] Phenformin is a more potent inhibitor of Complex I than its more commonly used counterpart, metformin.[12][13]
Mechanism of Action:
-
Inhibition of Oxidative Phosphorylation: By blocking Complex I, phenformin disrupts the flow of electrons, thereby inhibiting oxidative phosphorylation and significantly reducing mitochondrial ATP production.[2][14]
-
Shift to Glycolysis: To compensate for the deficit in ATP from mitochondria, the cell upregulates glycolysis, the metabolic pathway that breaks down glucose to pyruvate to generate ATP.[10][15]
-
Lactate Production: The high rate of glycolysis produces large amounts of pyruvate and consumes NAD+. To regenerate NAD+ and allow glycolysis to continue, pyruvate is converted to lactate by the enzyme lactate dehydrogenase (LDH).[14][15] This leads to an accumulation of lactate within the cells, which is then secreted, lowering the extracellular pH.[15]
Caption: Biological pathway of phenformin-induced lactate production.
Quantitative Data on Metabolic Effects
Studies have consistently demonstrated the dose-dependent effect of phenformin on lactate production and cellular respiration. Phenformin is significantly more potent than metformin in inducing these effects.
| Cell/System Type | Phenformin Concentration | Observed Effect | Potency vs. Metformin | Reference |
| Isolated Rat Liver Cells | Dose-dependent | Increased lactate production, decreased O2 consumption, decreased ATP | ~10x more potent | [14] |
| Human Platelets | 25-500 µM | Inhibition of Complex I respiration, increased lactate release | ~20x more potent | [13] |
| CT26 Cancer Cells | Not specified | Increased lactate production, decreased medium pH | Not specified | [15] |
| Cell Transformation Model | Not specified | Increased glucose uptake and lactate production | Stronger effect than metformin | [10] |
Conclusion
The production of this compound is achieved through a straightforward and high-yielding chemical synthesis, primarily involving the acid-catalyzed reaction between phenethylamine and dicyandiamide. The association of phenformin with lactate is a critical aspect of its biological activity and toxicity profile, arising from its potent inhibition of mitochondrial Complex I. This action forces a metabolic shift towards glycolysis, resulting in increased production of lactate. For professionals in drug development and research, understanding this distinction between the synthesized chemical entity (the hydrochloride salt) and its metabolic consequence (lactate production) is paramount for evaluating both its therapeutic potential and its associated risks.
References
- 1. Biguanide - Wikipedia [en.wikipedia.org]
- 2. Phenformin - Wikipedia [en.wikipedia.org]
- 3. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. This compound and preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of metformin compared to the effects of phenformin on the lactate production and the metabolism of isolated parenchymal rat liver cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of AMPK Activation by Phenformin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the activation of AMP-activated protein kinase (AMPK) by phenformin using Western blotting. This guide includes the underlying signaling pathway, a step-by-step experimental workflow, and key quantitative parameters to ensure reliable and reproducible results.
Introduction
Phenformin, a biguanide drug, is a potent activator of AMPK, a crucial cellular energy sensor. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which can be induced by metabolic stressors like phenformin's inhibition of mitochondrial complex I.[1] Activated AMPK, phosphorylated at threonine 172 (Thr172) of its α-subunit, plays a central role in regulating metabolism by switching on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[1][2][3] Western blotting is a widely used technique to quantify the activation of AMPK by measuring the level of phosphorylated AMPK (p-AMPK) relative to the total AMPK protein.
Phenformin-AMPK Signaling Pathway
Phenformin treatment leads to the inhibition of mitochondrial respiratory chain complex I. This reduces ATP synthesis, thereby increasing the intracellular AMP:ATP ratio.[1] The elevated AMP levels allosterically activate AMPK and promote its phosphorylation at Thr172 by upstream kinases, such as Liver Kinase B1 (LKB1). Activated AMPK then phosphorylates downstream targets to restore energy homeostasis.
Caption: Phenformin-induced AMPK signaling pathway.
Experimental Protocols
This section details the methodology for treating cells with phenformin and subsequently analyzing AMPK activation via Western blot.
Part 1: Cell Culture and Phenformin Treatment
-
Cell Seeding: Plate the cells of interest (e.g., breast cancer cell lines like MCF7 or MDA-MB-231) in appropriate culture dishes and grow them to 70-80% confluency.[4]
-
Phenformin Preparation: Prepare a stock solution of phenformin hydrochloride in sterile water or DMSO. Further dilute the stock solution in a culture medium to the desired final concentrations.
-
Cell Treatment: Replace the existing culture medium with the medium containing the desired concentration of phenformin or a vehicle control (e.g., water or DMSO). Treatment concentrations can range from micromolar to millimolar depending on the cell type and experimental goals.[4][5][6] For example, IC50 values for some breast cancer cell lines range from 0.665 mM to 2.347 mM.[4]
-
Incubation: Incubate the cells for a predetermined period (e.g., 1, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific cell line and experimental question.
Part 2: Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
Part 3: Protein Quantification
-
Assay Selection: Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
Part 4: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. The level of AMPK activation is determined by calculating the ratio of the phospho-AMPK signal to the total AMPK signal.[8][9]
Western Blot Workflow
Caption: Western blot workflow for AMPK activation analysis.
Data Presentation
The quantitative data for key experimental parameters should be clearly structured for easy reference and comparison.
| Parameter | Recommendation | Source |
| Phenformin Concentration | 0.5 - 10 mM (cell type dependent) | [2][5][6][10] |
| Treatment Duration | 1 - 48 hours | [4][5][11] |
| Protein Loading Amount | 20 - 40 µg per lane | [7] |
| Primary Antibody: p-AMPKα (Thr172) | 1:500 - 1:2000 dilution | [12][13] |
| Primary Antibody: Total AMPKα | 1:1000 dilution | [12] |
| Primary Antibody: Loading Control | Varies by antibody (e.g., 1:1000 for GAPDH) | [7] |
| Secondary Antibody | Varies by manufacturer (e.g., 1:2000) | [7] |
| Blocking Agent | 5% non-fat milk or 5% BSA in TBST | General Protocol |
| Quantification Metric | Ratio of p-AMPK to Total AMPK | [8][9] |
References
- 1. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.6. Effect of metformin treatment on the activation of AMPK pathway in xenograft tumours [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-AMPK alpha (Thr172) Antibody | Affinity Biosciences [affbiotech.com]
Application Notes and Protocols for Phenformin Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of phenformin hydrochloride solutions in cell culture experiments. Phenformin, a biguanide anti-diabetic drug, is a potent activator of AMP-activated protein kinase (AMPK) and is widely used in cancer research to investigate cellular metabolism and signaling pathways.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder. Its solubility is a critical factor for preparing accurate and effective concentrations for cell culture experiments.
| Solvent | Solubility | Notes |
| Water | 2 mg/mL | Solutions should be clear. |
| DMSO | ≥12.1 mg/mL[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] To enhance solubility, warming the solution at 37°C for 10 minutes or using an ultrasonic bath may be helpful.[3] |
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are crucial to maintain the stability and activity of this compound.
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated pipette
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 241.72 g/mol ), weigh out 24.17 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve the final concentration of 100 mM.
-
Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C can aid dissolution.[3]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube if necessary, particularly for long-term storage.
-
Storage of Stock Solutions:
-
Store aliquots of the stock solution at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[4]
-
When stored, it is recommended to do so under nitrogen and away from moisture.[4]
Working Solution Preparation
Working solutions should be prepared fresh for each experiment by diluting the stock solution in cell culture medium.
Protocol for Preparing a 1 mM Working Solution:
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
In a sterile tube, add the appropriate volume of the stock solution to the required volume of complete cell culture medium. For example, to prepare 10 mL of a 1 mM working solution, add 100 µL of the 100 mM stock solution to 9.9 mL of cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Experimental Protocols
The optimal concentration of this compound varies depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Typical Working Concentrations:
The effective concentration of phenformin can range from micromolar to millimolar levels.
| Cell Line | Assay Type | Concentration | Incubation Time |
| CHO | Function Assay | Km = 15.6 µM | Not Specified |
| H441 | AMPK Activity | 5-10 mM (maximal stimulation) | Not Specified |
| SH-SY5Y | Cell Viability (IC50) | 2.76 ± 0.09 mM[5] | 72 hours[5] |
| MCF7 | Cell Viability (IC50) | 1.184 ± 0.045 mM[6] | 24 hours[6] |
| ZR-75-1 | Cell Viability (IC50) | 0.665 ± 0.007 mM[6] | 24 hours[6] |
| MDA-MB-231 | Cell Viability (IC50) | 2.347 ± 0.010 mM[6] | 24 hours[6] |
| SUM1315 | Cell Viability (IC50) | 1.885 ± 0.015 mM[6] | 24 hours[6] |
| LN229 | Cell Viability (IC50) | ~0.6 mM[7] | 48 hours[7] |
Mechanism of Action and Signaling Pathways
Phenformin primarily functions by inhibiting Complex I of the mitochondrial respiratory chain.[5][8] This leads to a decrease in ATP production and an increase in the cellular AMP:ATP ratio, which in turn activates AMPK.[5][8] Activated AMPK then modulates various downstream signaling pathways, most notably inhibiting the mTOR pathway, a key regulator of cell growth and proliferation.[8]
Caption: Phenformin's mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based assay using this compound.
Caption: General experimental workflow.
References
- 1. raybiotech.com [raybiotech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenformin and metformin inhibit growth and migration of LN229 glioma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenformin Hydrochloride in Glioma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenformin hydrochloride in preclinical glioma research, with a focus on its effects on glioma stem cells (GSCs) and its potential in combination therapies. The following protocols are based on established methodologies from peer-reviewed studies and are intended to serve as a guide for researchers in the field.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A subpopulation of cells within the tumor, known as glioma stem cells (GSCs), are thought to be responsible for tumor initiation, therapeutic resistance, and recurrence.[1] Phenformin, a biguanide and a more potent analog of metformin, has emerged as a promising agent in cancer research due to its ability to inhibit mitochondrial complex I.[2][3] This document outlines the application of phenformin in targeting GSCs and its synergistic effects with conventional glioma therapies.
Mechanism of Action
Phenformin exerts its anti-glioma effects through multiple mechanisms. It is a potent inhibitor of the mitochondrial electron transport chain's complex I, leading to decreased ATP production and subsequent activation of AMP-activated protein kinase (AMPK).[3] However, studies suggest that its effects on GSCs may also be partially independent of AMPK.[4] Key pathways affected by phenformin in glioma include the inhibition of the STAT3 pathway and the regulation of non-coding RNAs such as the long non-coding RNA H19 and microRNAs like let-7, miR-124, and miR-137.[1][4] This leads to a reduction in the expression of stemness markers and the induction of apoptosis.[1] Furthermore, phenformin has been shown to increase the production of reactive oxygen species (ROS) in glioma cells, contributing to its cytotoxic effects.[5][6]
References
- 1. Repurposing phenformin for the targeting of glioma stem cells and the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing phenformin for the targeting of glioma stem cells and the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. dovepress.com [dovepress.com]
- 6. Phenformin and metformin inhibit growth and migration of LN229 glioma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Phenformin Hydrochloride in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Research
Introduction T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes. A key feature of many cancers, including T-ALL, is the reprogramming of cellular metabolism to support rapid cell growth and proliferation. Phenformin, a biguanide drug formerly used for type 2 diabetes, has garnered significant interest as a potential anti-cancer agent due to its ability to disrupt cancer cell metabolism.[1][2][3] It functions primarily by inhibiting complex I of the mitochondrial respiratory chain, leading to cellular energy stress and the activation of AMP-activated protein kinase (AMPK), a central regulator of metabolism.[1][2][3][4] This document provides a summary of quantitative data and detailed protocols based on preclinical studies investigating the effects of phenformin hydrochloride in T-ALL.
Mechanism of Action Phenformin's primary anti-leukemic effect in T-ALL is mediated through the activation of AMPK. By inhibiting mitochondrial complex I, phenformin increases the cellular ADP:ATP ratio, which in turn activates AMPK.[1][4] Activated AMPK acts as a tumor suppressor in T-ALL by inhibiting the mammalian target of rapamycin complex 1 (mTORC1) pathway.[4][5] This inhibition leads to a reduction in protein synthesis and glycolysis, ultimately triggering apoptosis and delaying leukemia development.[2][3][4][5] Studies show this effect is cell-autonomous and dependent on the presence of AMPK-α1 in T-cells.[4][5]
References
- 1. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Progress in antitumor mechanisms and applications of phenformin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Phenformin Hydrochloride for Probing Mitochondrial Respiration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenformin hydrochloride is a biguanide drug known for its potent inhibition of mitochondrial respiratory chain Complex I.[1][2][3] This characteristic makes it a valuable pharmacological tool for studying mitochondrial function, cellular bioenergetics, and metabolic pathways in various physiological and pathological contexts, particularly in cancer research.[4][5][6] Unlike its less potent analog, metformin, phenformin exhibits a stronger inhibitory effect at lower concentrations, allowing for more acute and pronounced modulation of mitochondrial respiration.[3][7] This document provides detailed protocols and data for utilizing this compound as a specific inhibitor of Complex I to investigate mitochondrial respiration.
Mechanism of Action
Phenformin's primary mechanism involves the direct inhibition of NADH:ubiquinone oxidoreductase, also known as Complex I, the first and largest enzyme of the electron transport chain (ETC) in mitochondria.[1][2] This inhibition blocks the oxidation of NADH to NAD+, thereby reducing the transfer of electrons to coenzyme Q.[1] Consequently, proton pumping across the inner mitochondrial membrane is diminished, leading to a decrease in the mitochondrial membrane potential, a lower rate of oxygen consumption (OCR), and reduced ATP synthesis via oxidative phosphorylation (OXPHOS).[1][4][8] The resulting increase in the cellular AMP/ATP ratio acts as a critical signal to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][5][9]
References
- 1. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 2. Role of Mitochondria in the Mechanism(s) of Action of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Antiviral Research Applications of Phenformin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenformin hydrochloride, a biguanide class drug historically used for the treatment of type 2 diabetes, is gaining significant attention for its potential as a broad-spectrum antiviral agent. This document provides detailed application notes and protocols for researchers investigating the antiviral properties of phenformin. The primary mechanism of its antiviral activity is attributed to the modulation of host cell metabolism, creating an environment that is unfavorable for viral replication. Phenformin acts as an inhibitor of the mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is crucial for the synthesis of proteins and lipids required for the replication of a wide range of viruses.[4][5][6]
Antiviral Spectrum
Research has demonstrated the efficacy of phenformin against a variety of RNA viruses. In vitro studies have shown its inhibitory effects on SARS-CoV-2, Dengue virus (DENV), and Respiratory Syncytial Virus (RSV).[7][8] Notably, it has shown activity against both early (Wuhan) and later (Omicron) variants of SARS-CoV-2.[7] While it shows potent activity against these viruses, it has been found to be inactive against Influenza A Virus (IAV) at the concentrations tested.[7] In vivo studies have further substantiated these findings, with phenformin demonstrating antiviral activity against SARS-CoV-2 in a Syrian hamster model and against DENV in AG129 mice.[7][9]
Data Presentation
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound in various cell lines.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | IC50 (µM) | Reference |
| SARS-CoV-2 (Wuhan Strain) | Calu-3 | 1.81 | [7] |
| SARS-CoV-2 (Omicron Variant) | Calu-3 | ~1.8 | [7] |
| Dengue Virus (DENV) | Huh7.5 | 17.15 | [7] |
| Respiratory Syncytial Virus (RSV) | A549 | Inactive | [7] |
| Influenza A Virus (IAV) | A549 | Inactive | [7] |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference |
| Calu-3 | 2060 | [7] |
| Huh7.5 | 1313 | [7] |
| A549 | >2500 | [7] |
Table 3: Selectivity Index (SI) of this compound
| Virus | Cell Line | Selectivity Index (CC50/IC50) | Reference |
| SARS-CoV-2 (Wuhan Strain) | Calu-3 | 1138.1 | [7] |
| Dengue Virus (DENV) | Huh7.5 | 76.6 | [7] |
Signaling Pathway
The proposed mechanism of antiviral action for phenformin involves the activation of the AMPK signaling pathway, which subsequently inhibits mTOR signaling. This disruption of the host cell's metabolic processes is central to its broad-spectrum antiviral effects.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Antiviral Assay Protocol (SARS-CoV-2)
This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 in Calu-3 cells.
Materials:
-
This compound
-
Calu-3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
SARS-CoV-2 (e.g., Wuhan strain or Omicron variant)
-
96-well plates
-
Hoechst 33342 stain
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed Calu-3 cells in 96-well plates at a density that will result in 80-90% confluency at the time of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water). Create a serial dilution of the compound in DMEM.
-
Pre-treatment: 24 hours prior to infection, remove the cell culture medium and add the serially diluted this compound to the wells. Include a vehicle control (solvent only).
-
Infection: Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.5.[10]
-
Incubation: Incubate the infected plates for 48 hours at 37°C with 5% CO2.[10]
-
Fixation and Staining:
-
Carefully remove the medium from the wells.
-
Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei with Hoechst 33342 stain according to the manufacturer's protocol.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the number of infected cells (e.g., by detecting viral antigens using immunofluorescence) and the total number of cells (by counting Hoechst-stained nuclei).
-
Calculate the percentage of infected cells for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
In Vivo Antiviral Assay Protocol (SARS-CoV-2 in Syrian Hamsters)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound against SARS-CoV-2 in a Syrian hamster model.
Materials:
-
This compound
-
Syrian hamsters (6-8 weeks old)
-
SARS-CoV-2
-
Anesthesia (e.g., isoflurane)
-
Oral gavage needles
-
PBS
-
VTM (Viral Transport Medium)
-
qRT-PCR reagents and instrument
Procedure:
-
Acclimatization: Acclimatize hamsters to the BSL-3 facility for at least 3 days prior to the experiment.
-
Treatment:
-
Randomly assign hamsters to treatment and control groups.
-
Administer this compound or a vehicle control (e.g., PBS) via oral gavage. Dosing regimen (e.g., once or twice daily) and concentration should be determined based on preliminary studies.
-
-
Infection:
-
Anesthetize the hamsters.
-
Intranasally infect the hamsters with a specific dose of SARS-CoV-2 (e.g., 10^5 PFU).
-
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, lethargy, ruffled fur).
-
Sample Collection: At specific time points post-infection (e.g., 3 and 5 days), euthanize a subset of animals from each group.
-
Viral Load Quantification:
-
Collect lung tissue and other relevant organs.
-
Homogenize the tissues in VTM.
-
Extract viral RNA from the tissue homogenates.
-
Quantify the viral load using qRT-PCR targeting a specific viral gene (e.g., E gene).
-
-
Data Analysis: Compare the viral loads in the lungs and other organs of the phenformin-treated group to the vehicle-treated control group to determine the antiviral efficacy.
Experimental Workflow Diagrams
Caption: In Vitro Antiviral Assay Workflow.
Caption: In Vivo Antiviral Assay Workflow.
Conclusion
This compound presents a promising avenue for the development of host-directed antiviral therapies. Its broad-spectrum activity against several clinically relevant RNA viruses, coupled with a well-understood mechanism of action, makes it a compelling candidate for further investigation. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of antiviral drug discovery and development. Further studies are warranted to explore the full therapeutic potential of phenformin, including its efficacy in combination with direct-acting antivirals and its potential to mitigate the emergence of drug-resistant viral strains.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenformin Activates the Unfolded Protein Response in an AMP-activated Protein Kinase (AMPK)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR inhibition in COVID-19: A commentary and review of efficacy in RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhaled biguanides and mTOR inhibition for influenza and coronavirus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhaled biguanides and mTOR inhibition for influenza and coronavirus (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic modeling elucidates phenformin and atpenin A5 as broad-spectrum antiviral drugs against RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral effect of metformin and phenformin analogs against dengue in Huh-7 cells and AG129 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Phenformin Hydrochloride in Syngeneic Mouse Models
Introduction
Phenformin, a biguanide drug, has garnered significant interest in oncology for its potent anti-cancer properties. Unlike its analogue metformin, phenformin exhibits greater bioavailability and potency in inhibiting cancer cell proliferation and tumor growth.[1] Syngeneic mouse models, which utilize immunocompetent mice implanted with tumors from the same genetic background, are invaluable tools for preclinical cancer research.[2] These models allow for the investigation of therapeutic agents not only on the tumor itself but also within the context of a fully functional immune system, which is crucial for evaluating modern cancer therapies, including those that modulate cell metabolism.[3]
These application notes provide an overview of the use of phenformin hydrochloride in syngeneic mouse models, detailing its mechanism of action, summarizing key in vivo data, and offering standardized protocols for experimental use.
Mechanism of Action
Phenformin's primary anti-cancer effect stems from its role as a potent inhibitor of the mitochondrial respiratory chain, specifically Complex I.[4][5] This inhibition leads to a decrease in cellular ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6] Activated AMPK then suppresses the mammalian target of rapamycin (mTOR) pathway, a key signaling cascade that controls cell growth, proliferation, and survival.[5][7]
Beyond the canonical AMPK-mTOR axis, phenformin exerts its anti-tumor effects through several other mechanisms:
-
Induction of Cellular Stress: By disrupting mitochondrial function, phenformin promotes the production of reactive oxygen species (ROS) and can induce endoplasmic reticulum (ER) stress, leading to cancer cell apoptosis.[4][5]
-
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling: Studies have shown that phenformin can suppress RTK signaling, including the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway, which is critical for the growth and survival of certain cancer subtypes.[8][9]
-
Targeting Cancer Stem Cells (CSCs): Phenformin has been shown to effectively inhibit the self-renewal capacity of CSCs, a subpopulation of cells within a tumor responsible for resistance and recurrence.[5][10]
-
Modulation of the Tumor Microenvironment (TME): By altering tumor cell metabolism, phenformin can impact the TME, potentially enhancing the efficacy of immunotherapies.[3][5]
References
- 1. mdpi.com [mdpi.com]
- 2. td2inc.com [td2inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in antitumor mechanisms and applications of phenformin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
minimizing phenformin hydrochloride-induced lactic acidosis in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the risk of lactic acidosis in experimental settings involving phenformin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which phenformin induces lactic acidosis?
A1: this compound induces lactic acidosis primarily by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3][4] This inhibition disrupts aerobic respiration, leading to a decrease in ATP production through oxidative phosphorylation and an accumulation of NADH. The resulting shift in the intracellular redox state (increased NADH/NAD+ ratio) promotes the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), causing lactate levels to rise.[5]
Q2: What are the known risk factors for developing phenformin-induced lactic acidosis in experimental animal models?
A2: Based on clinical observations and animal studies, the primary risk factors include pre-existing renal insufficiency, hepatic disease, and cardiovascular conditions that can lead to tissue hypoxia.[6] In experimental models, renal impairment, such as that induced by nephrectomy in rats, has been shown to precipitate phenformin-induced lactic acidosis.[7]
Q3: How does the risk of lactic acidosis with phenformin compare to metformin?
A3: Phenformin is significantly more potent than metformin in its ability to inhibit mitochondrial respiration and induce lactic acidosis.[5][8] Studies in rats have shown that phenformin can elevate lactic acid levels at doses corresponding to lower systemic exposure than human therapeutic levels, while metformin does not show a similar effect even at higher exposures.[9] Phenformin is estimated to be about ten times more potent than metformin in its metabolic effects, including lactate production.[5]
Q4: Are there any potential co-treatments that can mitigate phenformin-induced lactic acidosis?
A4: In preclinical cancer research, co-administration of agents that target glycolysis, such as 2-deoxyglucose (a hexokinase inhibitor) or oxamate (an LDH inhibitor), has been explored to counteract the metabolic shift towards glycolysis caused by phenformin and potentially reduce lactate production.[8][10][11] It is proposed that by inhibiting glycolysis, these agents may reduce the substrate available for lactate formation.[11]
Q5: What are the key parameters to monitor in animal models during phenformin administration to detect early signs of lactic acidosis?
A5: Close monitoring of blood lactate levels is the most direct indicator. Additionally, monitoring blood pH, bicarbonate levels, and the anion gap can provide a comprehensive picture of the acid-base status. Clinical signs in animals to watch for include tachypnea (rapid breathing) as a compensatory mechanism for metabolic acidosis, lethargy, and hypotension.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high blood lactate levels in control animals. | Improper sample handling (e.g., delayed processing, stress during blood collection), underlying health issues in the animals. | Ensure blood samples are collected with minimal stress and processed immediately. Use appropriate anticoagulants (e.g., fluoride oxalate) to inhibit glycolysis in the sample. Screen animals for underlying health conditions prior to the experiment. |
| High variability in lactate levels between animals in the same treatment group. | Inconsistent drug administration, differences in food intake, underlying individual differences in metabolism or renal function. | Refine drug administration techniques to ensure consistent dosing. Standardize feeding schedules. Use a larger sample size to account for biological variability and ensure proper randomization of animals. |
| Rapid onset of severe acidosis and mortality at planned phenformin doses. | The chosen dose is too high for the specific animal model, strain, or health status. The animal model may have compromised renal or hepatic function. | Perform a dose-response study to determine the maximum tolerated dose in your specific model. Consider using a lower starting dose. If using a model with induced pathology (e.g., renal impairment), be aware that sensitivity to phenformin will be significantly increased. |
| No significant increase in lactate despite high doses of phenformin. | The animal model is resistant to phenformin's effects. Inaccurate lactate measurement. | Verify the accuracy of your lactate assay with appropriate standards and controls. Consider using a different animal model or strain known to be sensitive to biguanides. An experimental model with induced renal insufficiency may be necessary to provoke lactic acidosis.[7] |
Quantitative Data Summary
Table 1: Comparative Potency of Biguanides on Lactate Production in Isolated Rat Hepatocytes
| Biguanide | Relative Potency vs. Metformin |
| Metformin | 1x |
| Phenformin | 10x |
Source: Adapted from experimental data on isolated rat liver cells.[5]
Table 2: Dose-Dependent Effects of Phenformin on Blood Lactate Levels in Rats
| Phenformin Dose | Observation |
| Lower than human therapeutic exposure equivalent | Elevated lactic acid levels |
| Repeated Dosing | Enhanced and sustained high levels of lactic acid for up to 24 hours post-dose |
Source: Findings from a 28-day oral administration study in rats.[9]
Experimental Protocols
Protocol 1: Monitoring Blood Lactate Levels in Rodent Models
Objective: To accurately measure blood lactate concentrations during a phenformin experiment.
Materials:
-
Handheld lactate meter or spectrophotometric/fluorometric lactate assay kit.[12]
-
Lancets or fine-gauge needles for blood collection.
-
Capillary tubes or microtubes containing a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate).
-
Microcentrifuge.
-
Pipettes and appropriate reagents for the chosen assay.
Procedure:
-
Blood Collection:
-
For serial sampling, collect a small volume of blood (e.g., 20-50 µL) from the tail vein.
-
To minimize stress-induced lactate elevation, ensure the animal is properly restrained and the procedure is performed swiftly.
-
For terminal studies, blood can be collected via cardiac puncture into tubes with a glycolysis inhibitor.
-
-
Sample Preparation (for kit-based assays):
-
If using whole blood, follow the manufacturer's instructions for the lactate meter.
-
If using plasma, immediately centrifuge the blood sample at 13,000 x g for 10 minutes to separate plasma.
-
Deproteinize samples containing lactate dehydrogenase (like tissue lysates or serum) using a 10 kDa molecular weight cut-off spin filter to prevent lactate degradation.
-
-
Lactate Measurement:
-
Follow the specific protocol for your chosen lactate assay kit.[13][14][15] Typically, this involves mixing the sample with an assay buffer and enzyme mix, incubating, and then reading the absorbance or fluorescence.
-
Prepare a standard curve using the provided lactate standard to quantify the lactate concentration in your samples.
-
Protocol 2: Prophylactic Co-treatment with Oxamate to Mitigate Phenformin-Induced Lactate Production
Objective: To evaluate the potential of oxamate to reduce the rise in lactate levels associated with phenformin administration. This protocol is exploratory and based on in vitro and in vivo cancer models.[8][11]
Materials:
-
This compound.
-
Sodium oxamate.
-
Vehicle for drug administration (e.g., sterile water, saline).
-
Animal model (e.g., mice or rats).
-
Equipment for blood lactate monitoring (as per Protocol 1).
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control.
-
Group 2: Phenformin only.
-
Group 3: Oxamate only.
-
Group 4: Phenformin and Oxamate co-treatment.
-
-
Dosing:
-
Determine the appropriate doses for phenformin and oxamate based on literature review and preliminary dose-finding studies for your specific animal model and experimental goals.
-
In a study on a syngeneic mouse cancer model, phenformin was administered at a concentration that resulted in a calculated dose based on water consumption, while oxamate was given via intraperitoneal injection. The specific timing of administration (simultaneous or sequential) may need to be optimized.
-
-
Administration:
-
Administer phenformin and oxamate via the desired route (e.g., oral gavage, intraperitoneal injection, in drinking water).
-
-
Monitoring:
-
Collect blood samples at baseline and at several time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Measure blood lactate, glucose, and pH at each time point.
-
Monitor animals for clinical signs of distress.
-
-
Data Analysis:
-
Compare the changes in blood lactate levels between the treatment groups to determine if oxamate co-administration significantly reduces phenformin-induced hyperlactatemia.
-
Visualizations
Caption: Mechanism of Phenformin-Induced Lactic Acidosis.
Caption: Experimental Workflow for Minimizing Phenformin-Induced Lactic Acidosis.
References
- 1. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 5. The effects of metformin compared to the effects of phenformin on the lactate production and the metabolism of isolated parenchymal rat liver cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenformin and lactic acidosis: a case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An experimental model of phenformin-induced lactic acidosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]
- 9. Comparison of potential risks of lactic acidosis induction by biguanides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenformin as prophylaxis and therapy in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. Lactate Concentration assay (LDH method) [protocols.io]
- 15. bmrservice.com [bmrservice.com]
Technical Support Center: Phenformin Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curves for phenformin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and how is it interpreted?
A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug and the magnitude of its effect.[1] Typically, the drug concentration is plotted on the x-axis (often on a logarithmic scale) and the biological response on the y-axis. Key features of the curve include:
-
Threshold Dose: The lowest concentration at which a detectable response is observed.[2][3]
-
EC50/IC50: The concentration of the drug that produces 50% of the maximum possible effect (EC50 for effective concentration) or 50% inhibition of a response (IC50 for inhibitory concentration). It is a primary measure of a drug's potency.[1]
-
Emax (Maximum Response): The plateau of the curve, representing the maximum effect the drug can produce at any concentration.[1][4]
-
Slope: The steepness of the curve, which indicates how much the response changes with an increase in dose.[2][3]
Most dose-response curves are sigmoidal (S-shaped), which becomes linearized in the 20-80% response range when plotted on a semi-log scale.[1][3]
Q2: What is the primary mechanism of action for this compound?
Phenformin's primary mechanism involves the inhibition of Complex I of the mitochondrial respiratory chain.[5][6][7] This action disrupts cellular energy balance, leading to an increased AMP/ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[5][8] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth, proliferation, and protein synthesis.[6][9] This cascade results in downstream anti-cancer effects like cell cycle arrest and apoptosis.[5][6]
Q3: How does phenformin's potency compare to metformin?
Phenformin is significantly more potent than metformin, another widely studied biguanide.[5][10] It is estimated to be nearly 50 times more potent, in part because it is more lipophilic and can enter cells without relying on organic cation transporters (OCTs), which metformin requires.[5][11] This increased bioavailability contributes to its stronger anti-tumorigenic effects at lower concentrations.[9][12]
Q4: What are typical IC50 values for phenformin in cancer cell lines?
IC50 values for phenformin vary considerably depending on the cell line and experimental conditions (e.g., incubation time). It is crucial to determine the IC50 empirically for your specific model system. However, published data can provide a starting range for dose-finding studies.
| Cell Line Category | Cell Line | IC50 (mM) | Incubation Time | Source |
| Breast Cancer | MCF7 | 1.184 | Not Specified | [13] |
| ZR-75-1 | 0.665 | Not Specified | [13] | |
| MDA-MB-231 | 2.347 | Not Specified | [13] | |
| SUM1315 | 1.885 | Not Specified | [13] | |
| SKBR3 | ~0.075 | 72 hours | [12] | |
| Ovarian Cancer | SKOV3 | 0.9 | 72 hours | [9] |
| Hey | 1.75 | 72 hours | [9] | |
| IGROV-1 | 0.8 | 72 hours | [9] | |
| Neuroblastoma | SH-SY5Y | 2.76 | 72 hours | [7] |
| Thyroid Cancer | TPC-1 | 4.08 | 24 hours | [14] |
| 8505C | 7.4 | 24 hours | [14] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mycalpharm.com [mycalpharm.com]
- 2. toxmsdt.com [toxmsdt.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in antitumor mechanisms and applications of phenformin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-cancer effects of phenformin in thyroid cancer cell lines and in normal thyrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenformin Hydrochloride for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing phenformin hydrochloride in in vitro experiments. Find answers to frequently asked questions and troubleshooting tips to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration of this compound is highly cell-type dependent. For initial experiments, a dose-response study is recommended. Based on published data, a starting range of 0.1 mM to 5 mM is often effective for observing significant biological effects, including cytotoxicity and AMPK activation, in various cancer cell lines.[1][2][3][4] For non-toxic effects in neuronal cells, concentrations between 0.05 mM and 0.25 mM have been used.[5]
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound is soluble in water.[1][6][7] It is recommended to dissolve it in sterile, deionized water or directly in cell culture medium and then sterile-filter the solution before adding it to your cell cultures.[1] While some sources mention solubility in DMSO, water is the more common and recommended solvent for in vitro studies to avoid potential solvent-related artifacts.[8]
Q3: What is the primary mechanism of action of phenformin in vitro?
A3: Phenformin's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I.[1][9] This inhibition leads to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][9][10]
Q4: How long does it take for phenformin to activate AMPK?
A4: The activation of AMPK by phenformin can be observed relatively quickly. Studies have shown significant AMPK phosphorylation (activation) in as little as 30 minutes to 2 hours after treatment in a dose-dependent manner.[1]
Q5: What are the common downstream effects of phenformin-induced AMPK activation?
A5: Activated AMPK phosphorylates multiple downstream targets to restore energy balance. This includes the inhibition of anabolic pathways (e.g., protein and fatty acid synthesis) and the activation of catabolic pathways (e.g., glycolysis).[1] A key downstream target is Acetyl-CoA Carboxylase (ACC), which is inhibited upon phosphorylation by AMPK.[1] Phenformin's effects on cancer cells, such as inhibition of proliferation and induction of apoptosis, are largely attributed to this pathway.[1][11]
Troubleshooting Guide
Issue 1: High levels of unexpected cytotoxicity.
-
Possible Cause: The phenformin concentration may be too high for your specific cell line. Sensitivity to phenformin varies significantly among different cell types.
-
Solution: Perform a dose-response curve to determine the IC50 value for your cell line. Start with a broad range of concentrations (e.g., 10 µM to 10 mM) and narrow it down to find the optimal concentration for your desired effect (e.g., AMPK activation without widespread cell death). For example, in SH-SY5Y neuroblastoma cells, the IC50 was found to be 2.76 mM after 72 hours.[1] In some T-ALL cell lines, the IC50 was much lower, around 5 µM.[12]
Issue 2: Inconsistent or no observable effect of phenformin.
-
Possible Cause 1: The concentration of phenformin may be too low.
-
Solution 1: Increase the concentration of phenformin in a stepwise manner. Refer to the table below for effective concentration ranges in different cell lines.
-
Possible Cause 2: The glucose concentration in your cell culture medium may be affecting phenformin's efficacy. High glucose levels can counteract the energy stress induced by phenformin, thereby dampening its effects.
-
Solution 2: Consider using a medium with a more physiological glucose concentration (e.g., 5.5 mM) instead of high-glucose DMEM (25 mM). The anti-cancer effects of phenformin can be more pronounced in normoglycemic conditions.[13]
-
Possible Cause 3: The incubation time may be insufficient.
-
Solution 3: Extend the incubation time. While AMPK activation can be rapid, downstream effects like changes in cell proliferation or apoptosis may require longer treatment durations (e.g., 24, 48, or 72 hours).[1][2][3]
Issue 3: Difficulty dissolving this compound.
-
Possible Cause: The concentration you are trying to achieve exceeds its solubility limit in the chosen solvent.
-
Solution: this compound is reported to be soluble in water at concentrations of at least 2 mg/mL.[7] Ensure you are not exceeding this limit. Gentle warming can aid in dissolution. If using a different solvent, check its specific solubility data.
Data Presentation: Effective Concentrations of this compound
The following tables summarize effective concentrations of this compound from various in vitro studies.
Table 1: IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| SH-SY5Y | Neuroblastoma | 2.76 mM | 72 h |
| LN229 | Glioblastoma | ~0.6 mM | 48 h |
| MCF7 | Breast Cancer | 1.184 mM | 24 h |
| ZR-75-1 | Breast Cancer | 0.665 mM | 24 h |
| MDA-MB-231 | Breast Cancer | 2.347 mM | 24 h |
| SUM1315 | Breast Cancer | 1.885 mM | 24 h |
| SKOV3 | Ovarian Cancer | 0.9 mM | 72 h |
| Hey | Ovarian Cancer | 1.75 mM | 72 h |
| IGROV-1 | Ovarian Cancer | 0.8 mM | 72 h |
| Primary T-ALL | T-cell Acute Lymphoblastic Leukemia | 5 µM | Not Specified |
Data compiled from multiple sources.[1][2][3][11][12]
Table 2: Effective Concentrations for Specific In Vitro Effects
| Effect | Cell Line | Concentration | Incubation Time |
| AMPK Activation | SH-SY5Y | 0.05 mM - 2 mM | 6 h |
| Inhibition of Mitochondrial Oxygen Consumption | SH-SY5Y | Significant at 0.05 mM, complete at 0.25 mM | 6 h |
| G1 Cell Cycle Arrest | SH-SY5Y | 1 mM | 16-24 h |
| Induction of Apoptosis | LKB1 deficient NSCLC | 2 mM | Not Specified |
| Inhibition of Cell Proliferation | LN229 | 0.1 mM | 48 h |
| No significant neuronal necrosis | Cerebellar Granule Cells | 0.05 - 0.25 mM | 24 h |
Data compiled from multiple sources.[1][2][5][8]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed 5x10³ cells per well in a 96-well plate and incubate for 24 hours.[2]
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1 mM) and a vehicle control.[2]
-
Incubate for the desired time period (e.g., 48 hours).[2]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for AMPK Activation
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 1 mM for 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Phenformin's mechanism of action via mitochondrial complex I inhibition and subsequent AMPK activation.
Caption: A general workflow for in vitro studies using this compound.
References
- 1. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenformin and metformin inhibit growth and migration of LN229 glioma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of Phenformin on ovarian cancer cells: expression of HIF-1α and PDK1 in the hypoxic microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H16ClN5 | CID 13266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound ≥98% (HPLC) | 834-28-6 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
phenformin hydrochloride stability in cell culture media
Welcome to the technical support center for phenformin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: this compound is typically prepared as a concentrated stock solution in a suitable solvent and stored frozen. It is soluble in water and DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes before freezing.[1]
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A2: The stability of stock solutions depends on the storage temperature. The following table summarizes the general storage guidelines provided by various suppliers. Always refer to the manufacturer's specific recommendations.
| Storage Temperature | Duration of Stability | Citations |
| -20°C | 1 month to 1 year | [1][2] |
| -80°C | 6 months to 2 years | [1][2] |
Q3: Is this compound stable in cell culture media at 37°C?
A3: While there is a lack of direct quantitative studies on the stability of this compound in cell culture media at 37°C, numerous studies report its use in experiments lasting 24, 48, and 72 hours. This suggests that phenformin is stable enough to exert its biological effects over these typical experimental durations. However, for longer incubation periods, the stability may be a concern.
Q4: What are the known degradation pathways for phenformin?
A4: this compound is a biguanide. Studies on the related biguanide, metformin, have shown that it can undergo degradation under stress conditions such as acidic and alkaline hydrolysis, oxidation, and heat.[3][4] Phenformin as a hydrochloride salt produces weakly acidic aqueous solutions and may react with strong oxidizing agents.[5] The specific degradation products of phenformin in cell culture media under physiological conditions (37°C, 5% CO₂) have not been extensively characterized in the available literature.
Q5: Can this compound affect the pH of the cell culture medium?
A5: It is possible. The related biguanide, metformin, has been observed to cause acidification of the cell culture medium. This is often due to increased lactate production by the cells as a result of the inhibition of mitochondrial respiration and a shift to glycolysis. It is advisable to monitor the pH of your culture medium during long-term experiments, especially if you observe a rapid color change in the phenol red indicator.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected biological effects in my cell culture experiments.
-
Possible Cause 1: Degradation of stock solution. Repeated freeze-thaw cycles can compromise the integrity of the this compound stock solution.
-
Troubleshooting Step: Prepare fresh aliquots of your stock solution from a new vial of powder. Avoid using a stock solution that has been thawed and refrozen multiple times.
-
-
Possible Cause 2: Degradation in working solution. Phenformin may have limited stability in the final working concentration in cell culture media, especially during prolonged incubations.
-
Troubleshooting Step: For long-term experiments (>48 hours), consider replacing the media with freshly prepared phenformin-containing media every 24-48 hours.
-
-
Possible Cause 3: pH shift in the culture medium. Increased cellular metabolism due to phenformin can lead to acidification of the medium, which may affect cell health and the drug's activity.
-
Troubleshooting Step: Visually inspect the medium's color. If a significant yellowing is observed, consider using a medium with a stronger buffering capacity (e.g., supplemented with HEPES) or changing the medium more frequently.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile water
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound powder to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
Weigh the powder in a sterile environment.
-
Add the appropriate volume of sterile DMSO or water to achieve the final concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1][2]
-
Protocol 2: General Cell Treatment with this compound
-
Materials:
-
Cultured cells in appropriate vessels
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound stock solution
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired working concentration in fresh, pre-warmed (37°C) complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the phenformin-containing medium.
-
Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO₂.
-
For experiments extending beyond 48 hours, consider replacing the treatment medium every 24-48 hours to ensure a consistent concentration of the active compound.
-
Visualizations
Caption: Primary signaling cascade initiated by phenformin.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Graphene-based phenformin carriers for cancer cell treatment: a comparative study between oxidized and pegylated pristine graphene in human cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of phenformin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imedpub.com [imedpub.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
challenges in dissolving phenformin hydrochloride for research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenformin hydrochloride. Below are solutions to common challenges encountered during its dissolution and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. It is soluble in water at a ratio of 1 in 8 parts and in ethanol at 1 in 15 parts[1]. For cell culture and other in vitro work, Dimethyl Sulfoxide (DMSO) and water are frequently used[2][3][4]. It is practically insoluble in chloroform and ether[1].
Q2: I am having difficulty dissolving this compound. What troubleshooting steps can I take?
A2: If you encounter solubility issues, consider the following steps:
-
Apply Energy: Use of an ultrasonic bath or sonication is frequently recommended to aid dissolution in solvents like water and DMSO[2][5].
-
Gentle Warming: Warming the solution can help. A common recommendation is to warm the tube at 37°C for 10 minutes[5]. For dissolving in PBS, heating to 60°C may be necessary[2].
-
Ensure Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound[2][6]. Always use fresh, newly opened DMSO for the best results[6].
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation upon preparation or after storage suggests that the compound is not fully dissolved or has come out of solution. Re-sonication and/or gentle warming can often resolve this issue[2][5]. If the problem persists, especially in aqueous buffers like PBS, you may have exceeded the solubility limit for that specific solvent system.
Q4: What is the stability of this compound in solution, and how should I store stock solutions?
A4: While detailed stability information is not extensively reported, general guidelines suggest preparing fresh solutions for immediate use[2][3]. For longer-term storage, stock solutions should be aliquoted into smaller volumes to prevent degradation from repeated freeze-thaw cycles[2][3]. Store these aliquots in tightly sealed vials, under nitrogen if possible, at -80°C for up to 6 months or at -20°C for up to 1 month[2][3][6].
Q5: Are there any known chemical incompatibilities for this compound solutions?
A5: this compound forms weakly acidic aqueous solutions and may react with strong oxidizing agents[7][8]. Be mindful of this property when mixing with other compounds or preparing complex solutions.
Data Presentation: Solubility Summary
The following table summarizes the reported solubility of this compound in various solvents. Note that the use of sonication or heat can enhance solubility.
| Solvent | Reported Solubility | Required Conditions | Citations |
| Water | 1 in 8 parts | - | [1] |
| 12.5 mg/mL (51.71 mM) | Ultrasonic | [2] | |
| ≥24.5 mg/mL | Ultrasonic | [5] | |
| Ethanol | 1 in 15 parts | - | [1] |
| ≥17.53 mg/mL | - | [5] | |
| DMSO | 48 mg/mL (198.57 mM) | Use fresh, anhydrous DMSO | [6] |
| 10 mg/mL (41.37 mM) | Ultrasonic | [2] | |
| >12.1 mg/mL | - | [5] | |
| PBS | 2.5 mg/mL (10.34 mM) | Ultrasonic, warming, heat to 60°C | [2] |
Experimental Protocols
Protocol: Preparation of a 50 mM this compound Stock Solution in Water
This protocol provides a method for preparing a stock solution for use in typical cell culture experiments.
-
Preparation:
-
Weigh out 12.09 mg of this compound powder (Molecular Weight: 241.72 g/mol )[3].
-
Add the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex the tube for 30 seconds.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm no particulate matter remains.
-
-
Sterilization (Optional but Recommended):
-
If the solution is for cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage:
Visualizations
Experimental Workflow for Dissolving Phenformin HCl
This diagram outlines the decision-making process for successfully dissolving this compound.
Caption: Workflow for dissolving this compound.
Signaling Pathway: Phenformin HCl Action
This diagram illustrates the primary mechanism of action for phenformin, which involves the inhibition of mitochondrial complex I and subsequent activation of AMPK.
Caption: Phenformin HCl inhibits Complex I, activating AMPK.
References
- 1. Phenformin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | C10H16ClN5 | CID 13266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 834-28-6 [chemicalbook.com]
Technical Support Center: Phenformin Hydrochloride Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving phenformin hydrochloride combination therapies aimed at reducing its toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with this compound?
A1: The primary and most serious toxicity associated with phenformin is lactic acidosis.[1][2][3] This risk was the reason for its withdrawal from the market for the treatment of type 2 diabetes.[3][4] Phenformin is a potent inhibitor of mitochondrial complex I, which can lead to decreased ATP production and a subsequent increase in anaerobic glycolysis, resulting in the overproduction of lactate.[2][5][6][7]
Q2: What are the main strategies for reducing phenformin's toxicity in a research setting?
A2: The main strategies focus on mitigating lactic acidosis and enhancing anti-cancer efficacy at lower, less toxic concentrations of phenformin. These include:
-
Combination with glycolysis inhibitors: Co-administration of agents like 2-deoxyglucose or oxamate can help to alleviate the symptoms of lactic acidosis.[1][8] Oxamate, a lactate dehydrogenase (LDH) inhibitor, works by blocking the conversion of pyruvate to lactate, thereby reducing lactate accumulation.[9][10]
-
Combination with other anti-cancer agents: Using phenformin in combination with other drugs, such as sorafenib or BRAF/MEK inhibitors, can allow for lower doses of phenformin to be used, thus reducing the risk of toxicity while achieving a synergistic anti-tumor effect.[8][11][12][13][14][15]
-
Combination with metformin: Co-treatment with metformin, another biguanide with a better safety profile, has been shown to have a synergistic effect in inhibiting cancer cell proliferation, potentially allowing for reduced doses of phenformin.[4][16]
Q3: How does phenformin's potency compare to metformin?
A3: Phenformin is significantly more potent than metformin. In various cancer cell lines, phenformin has been shown to be 25 to 15 million times more potent in promoting cancer cell death than metformin.[17] For example, in a model of HPV+ head and neck squamous cell carcinoma, the EC50 for phenformin was 0.6 mM, while for metformin it was 504 mM, making phenformin 840 times more potent.[17]
Q4: What are the key signaling pathways modulated by phenformin?
A4: The primary signaling pathway activated by phenformin is the AMP-activated protein kinase (AMPK) pathway.[1][5][18][19] By inhibiting mitochondrial complex I, phenformin increases the cellular AMP:ATP ratio, which in turn activates AMPK. Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation.[1][5][18][20][21] Phenformin can also affect other pathways, including the CRAF/ERK and PI3K/AKT/mTOR signaling pathways, often in a synergistic manner when combined with other targeted therapies.[1][11][12][13]
Troubleshooting Guides
Issue 1: High levels of lactate in cell culture media leading to cell death.
-
Possible Cause: Phenformin's inhibition of mitochondrial respiration is likely causing a shift to anaerobic glycolysis, leading to excessive lactate production and acidification of the media.
-
Troubleshooting Steps:
-
Reduce Phenformin Concentration: Titrate down the concentration of phenformin to the lowest effective dose.
-
Co-administer a Glycolysis Inhibitor: Introduce a lactate dehydrogenase (LDH) inhibitor like oxamate to your experiment. This will block the conversion of pyruvate to lactate. Start with a concentration of around 40 mM for oxamate and optimize as needed.[10][22]
-
Monitor pH: Regularly monitor the pH of your cell culture medium. If it becomes too acidic, you may need to change the medium more frequently or use a buffered medium.
-
Use 2-Deoxyglucose (2-DG): Consider adding 2-DG to your culture. 2-DG is a glucose analog that inhibits glycolysis and has been shown to alleviate lactic acid poisoning caused by phenformin.[1][8]
-
Issue 2: Inconsistent anti-proliferative effects of phenformin in vitro.
-
Possible Cause: The glucose concentration in your cell culture medium can significantly impact the efficacy of phenformin.
-
Troubleshooting Steps:
-
Standardize Glucose Concentration: Be aware that high glucose levels can diminish the anti-cancer effects of phenformin.[13] Standardize the glucose concentration in your media across all experiments. Consider using media with physiological glucose levels (around 5.5 mM).
-
Cell Line Variability: Different cell lines have varying sensitivities to phenformin. Ensure you have determined the IC50 for your specific cell line. For example, MDA-MB-231 breast cancer cells have been shown to be less sensitive to phenformin compared to other breast cancer cell lines.[1]
-
Check for Contamination: Mycoplasma or other microbial contamination can alter cellular metabolism and affect drug response. Regularly test your cell lines for contamination.
-
Issue 3: Difficulty in achieving a synergistic effect with a combination therapy.
-
Possible Cause: The ratio and scheduling of the drug combination are critical for achieving synergy.
-
Troubleshooting Steps:
-
Optimize Drug Ratios: Use a checkerboard assay (isobologram analysis) to test a wide range of concentrations of both phenformin and the combination drug to identify the optimal synergistic ratio.
-
Evaluate Dosing Schedule: The timing of drug administration can be crucial. Experiment with sequential versus simultaneous administration of the drugs.
-
Confirm Mechanism of Action: Ensure that the combination partners are targeting complementary pathways. For example, combining phenformin (targeting mitochondrial respiration) with a glycolysis inhibitor or a drug targeting a specific oncogenic pathway is a rational approach.
-
Data Presentation
Table 1: Comparative IC50 Values of Phenformin and Metformin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Phenformin IC50 (mM) | Metformin IC50 (mM) | Fold Difference (Metformin/Phenformin) |
| MCF7 | Breast Cancer | 1.184 | - | - |
| ZR-75-1 | Breast Cancer | 0.665 | - | - |
| MDA-MB-231 | Breast Cancer | 2.347 | - | - |
| SUM1315 | Breast Cancer | 1.885 | - | - |
| SKOV3 | Ovarian Cancer | 0.9 | - | - |
| Hey | Ovarian Cancer | 1.75 | - | - |
| IGROV-1 | Ovarian Cancer | 0.8 | - | - |
| Hep-G2 | Liver Cancer | 0.43 | - | - |
| SMMC-7721 | Liver Cancer | 0.87 | - | - |
| E6E7Ras | Head and Neck Cancer | 0.6 | 504 | 840 |
| B16F10 | Melanoma | - | - | 15,200,000 |
| CT26 | Colon Cancer | - | - | 67 |
| A549 | Lung Cancer | - | - | 26 |
| DU145 | Prostate Cancer | - | - | 25 |
Data compiled from multiple sources.[1][11][17][20]
Table 2: Synergistic Effects of Phenformin Combination Therapies
| Cell Line | Cancer Type | Combination | Effect |
| T47D | Breast Cancer | Metformin | Synergistic (CI50 = 0.85) |
| MDA-MB-231 | Breast Cancer | Metformin | Synergistic (CI50 = 0.55) |
| Hep-G2 | Liver Cancer | Sorafenib | Synergistic (CI < 1) |
| SMMC-7721 | Liver Cancer | Sorafenib | Synergistic (CI < 1) |
| Colo829 | Melanoma | PLX4720 (BRAF inhibitor) | Synergistic (CI ≈ 0.3) |
| WM115 | Melanoma | PLX4720 (BRAF inhibitor) | Synergistic (CI ≈ 0.5) |
| CT26 | Colon Cancer | Oxamate | Synergistic cytotoxicity |
CI: Combination Index. A CI value < 1 indicates synergy.[4][11][15][22]
Experimental Protocols
1. MTT Assay for Cell Viability
-
Objective: To assess the cytotoxic effects of phenformin alone or in combination with other drugs.
-
Methodology:
-
Seed 2 x 104 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of phenformin and/or the combination drug. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Lactate Measurement in Cell Culture Supernatant
-
Objective: To quantify the amount of lactate produced by cells treated with phenformin.
-
Methodology:
-
Culture cells to the desired confluency and treat with phenformin.
-
Collect the cell culture supernatant at various time points.
-
If the medium contains serum or lactate dehydrogenase (LDH), deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to prevent interference.
-
Use a commercial lactate assay kit (colorimetric or fluorometric) according to the manufacturer's instructions.
-
Briefly, this typically involves adding a reaction mix containing lactate oxidase and a probe to the supernatant.
-
Incubate for the recommended time (e.g., 30 minutes at room temperature).
-
Measure the absorbance or fluorescence at the specified wavelength.
-
Determine the lactate concentration by comparing the readings to a standard curve.
-
3. Western Blot for AMPK Pathway Activation
-
Objective: To assess the phosphorylation status of AMPK and its downstream targets.
-
Methodology:
-
Treat cells with phenformin for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR, total mTOR, phospho-p70S6K, and total p70S6K overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mechanism of action of phenformin leading to therapeutic effects and toxicity.
References
- 1. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combination of metformin and phenformin synergistically inhibits proliferation and hTERT expression in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenformin Activates the Unfolded Protein Response in an AMP-activated Protein Kinase (AMPK)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenformin synergistically sensitizes liver cancer cells to sorafenib by downregulating CRAF/ERK and PI3K/AKT/mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenformin synergistically sensitizes liver cancer cells to sorafenib by downregulating CRAF/ERK and PI3K/AKT/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phenformin enhances the therapeutic benefit of BRAFV600E inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Progress in antitumor mechanisms and applications of phenformin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Phenformin Hydrochloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenformin hydrochloride in cancer cell models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during experiments aimed at overcoming phenformin resistance.
FAQ 1: My cancer cell line has become resistant to phenformin. How do I confirm resistance and what are the next steps?
Answer:
Resistance to phenformin is characterized by a decreased sensitivity to its cytotoxic effects, often reflected in a higher IC50 value (the concentration of a drug that inhibits a given biological process by 50%).
Troubleshooting Steps:
-
Confirm Resistance with a Dose-Response Curve: The first step is to experimentally confirm the shift in sensitivity.
-
Action: Perform a cell viability assay (e.g., MTT or CCK-8 assay) with a range of phenformin concentrations on both your suspected resistant cell line and the parental (sensitive) cell line.
-
Expected Outcome: Resistant cells will show a significantly higher IC50 value compared to the parental line.
-
-
Investigate Potential Mechanisms of Resistance: Once resistance is confirmed, you can investigate the underlying molecular mechanisms. Common mechanisms include:
Experimental Protocols
This protocol is for assessing cell viability and determining the IC50 value of phenformin.
Materials:
-
This compound
-
Cancer cell lines (parental and suspected resistant)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.[3]
-
-
Drug Treatment:
-
Prepare serial dilutions of phenformin in complete medium. A common concentration range to test is 0.1 µM to 10 mM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of phenformin.
-
Include a "vehicle control" (medium without phenformin).
-
Incubate for 48-72 hours.[4]
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the phenformin concentration and use a non-linear regression to determine the IC50 value.
-
FAQ 2: I suspect the AMPK/mTOR pathway is involved in phenformin resistance. How can I investigate this?
Answer:
The AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway is a key regulator of cellular metabolism and a primary target of phenformin.[1] Dysregulation of this pathway is a common mechanism of resistance.
Troubleshooting Steps:
-
Assess Protein Phosphorylation:
-
Action: Use Western blotting to measure the phosphorylation status of key proteins in the pathway, such as AMPK (at Thr172) and mTOR (at Ser2448), as well as downstream effectors like p70S6K.[1][7]
-
Expected Outcome in Resistant Cells: You might observe a blunted activation of AMPK (less phosphorylation) or a sustained activation of mTOR and its downstream targets, even in the presence of phenformin.
-
-
Gene Knockdown Studies:
Experimental Protocols
This protocol outlines the steps for detecting the phosphorylation status of AMPK and mTOR.
Materials:
-
Parental and phenformin-resistant cells
-
Phenformin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AMPK (Thr172), anti-AMPK, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis:
-
Treat cells with phenformin for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
This protocol provides a general guideline for transiently knocking down AMPK expression.
Materials:
-
siRNA targeting AMPKα1 and/or AMPKα2
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cancer cell line of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate so they reach 30-50% confluency at the time of transfection.
-
-
Transfection:
-
For each well, dilute the siRNA (e.g., 100 pmol) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes to allow complexes to form.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours.[11]
-
After incubation, you can either lyse the cells to confirm knockdown by Western blot or treat them with phenformin to assess changes in drug sensitivity via an MTT assay.
-
FAQ 3: How can I overcome phenformin resistance in my cell line?
Answer:
Combination therapy is a highly effective strategy to overcome phenformin resistance. By targeting multiple pathways simultaneously, you can often achieve a synergistic anti-cancer effect.
Troubleshooting and Strategy Development:
-
Combine with Chemotherapy: Phenformin can sensitize cancer cells to traditional chemotherapeutic agents like cisplatin or temozolomide.[4]
-
Combine with Targeted Therapy: If you have identified an activated signaling pathway (e.g., PI3K/Akt or BRAF/MEK), combine phenformin with a specific inhibitor of that pathway.[12]
-
Combine with other Metabolic Inhibitors: Targeting both oxidative phosphorylation (with phenformin) and glycolysis (e.g., with 2-deoxyglucose or oxamate) can create a severe energy crisis in cancer cells.[13]
-
Assess Synergy: Use the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5]
Data Presentation: IC50 Values of Phenformin in Various Cancer Cell Lines
The following table summarizes the IC50 values of phenformin in different cancer cell lines, providing a baseline for sensitivity.
| Cell Line | Cancer Type | Phenformin IC50 (mM) | Reference |
| MCF7 | Breast Cancer | 1.184 ± 0.045 | [1] |
| ZR-75-1 | Breast Cancer | 0.665 ± 0.007 | [1] |
| MDA-MB-231 | Breast Cancer | 2.347 ± 0.010 | [1] |
| SUM1315 | Breast Cancer | 1.885 ± 0.015 | [1] |
| SKOV3 | Ovarian Cancer | 0.9 | [14] |
| Hey | Ovarian Cancer | 1.75 | [14] |
| IGROV-1 | Ovarian Cancer | 0.8 | [14] |
| E6E7Ras | Head and Neck Squamous Cell Carcinoma | 0.6 | [2] |
Data Presentation: Combination Therapy Synergy
This table provides an example of how to present data from combination therapy experiments.
| Cell Line | Treatment | IC50 (mM) | Combination Index (CI) | Effect | Reference |
| T47D | Metformin + Phenformin | - | 0.85 | Synergistic | [5][15] |
| MDA-MB-231 | Metformin + Phenformin | - | 0.55 | Synergistic | [5][15] |
Note: Specific IC50 values for the combination were not provided in the source, but the CI value demonstrates synergy.
Visualizations
Signaling Pathways
Caption: Key signaling pathways in phenformin action and resistance.
Experimental Workflow
Caption: Workflow for investigating phenformin resistance.
Logical Relationship: Combination Therapy
Caption: Logic of using combination therapy to overcome resistance.
References
- 1. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenformin and metformin inhibit growth and migration of LN229 glioma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of metformin and phenformin on apoptosis and epithelial‐mesenchymal transition in chemoresistant rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of metformin and phenformin synergistically inhibits proliferation and hTERT expression in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenformin enhances the therapeutic benefit of BRAFV600E inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]
- 14. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Phenformin Hydrochloride in Experimental Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenformin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism is the potent inhibition of mitochondrial respiratory chain complex I.[1][2][3][4] This inhibition leads to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1][5] Activated AMPK then modulates downstream signaling pathways, most notably by inhibiting the mammalian target of rapamycin (mTOR) pathway, which is a key regulator of cell proliferation and protein synthesis.[5]
Q2: How does the potency of phenformin compare to metformin?
A2: Phenformin is significantly more potent than metformin, with some studies suggesting it is nearly 50 times more potent.[5] This increased potency is partly attributed to its ability to enter cells independently of organic cation transporters (OCTs), which are required by metformin.[5] This allows for higher intracellular concentrations of phenformin.
Q3: What are the known off-target effects of phenformin?
A3: Besides its primary effect on mitochondrial complex I, phenformin can induce cellular stress responses, including oxidative stress through the production of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[6][7] It has also been shown to influence other signaling pathways, such as the insulin-like growth factor 1 receptor (IGF1R) pathway. While these are often considered part of its anti-cancer effects, they can be confounding factors in experiments focused solely on AMPK activation.
Q4: Why was phenformin withdrawn from clinical use, and what are the implications for in vitro studies?
A4: Phenformin was withdrawn from the market due to a high risk of lactic acidosis in diabetic patients.[5][8][9] In in vitro experiments, this translates to a significant increase in lactate production and subsequent acidification of the cell culture medium.[4][6][10] Researchers must account for this pH change, as it can independently affect cell viability and other experimental readouts.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, AlamarBlue)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected IC50 value or reduced efficacy. | High glucose concentration in culture medium. Hyperglycemic conditions can diminish the cytotoxic effects of phenformin.[11] | - Use media with physiological glucose concentrations (e.g., 5.5 mM).- If high glucose is required, perform a dose-response curve to re-establish the IC50 for your specific conditions.[11] |
| Inconsistent results between experiments. | Medium acidification due to lactate production. Phenformin inhibits mitochondrial respiration, leading to increased glycolysis and lactate secretion, which lowers the pH of the medium.[6][10] | - Monitor the pH of your culture medium during the experiment, especially for longer incubation times.- Use a buffered medium (e.g., supplemented with HEPES) to maintain a stable pH.[12]- Change the medium more frequently. |
| Discrepancy between viability assays and cell counts. | Mitochondrial-dependent nature of some viability assays. Assays like MTT rely on mitochondrial reductase activity. Since phenformin directly targets mitochondria, these assays may show a decrease in signal that doesn't perfectly correlate with cell death. | - Corroborate MTT/AlamarBlue results with a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[13]- Use an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mode of cell death.[1][14] |
Metabolic Assays (e.g., Seahorse XF Analyzer)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Complete inhibition of Oxygen Consumption Rate (OCR). | Phenformin is a potent inhibitor of mitochondrial complex I. This is an expected on-target effect. | - Use a range of phenformin concentrations to observe a dose-dependent decrease in OCR.[1]- For mechanistic studies, consider using cells with genetic modifications (e.g., expression of the rotenone-insensitive yeast NDI1 NADH dehydrogenase) to bypass complex I inhibition and confirm specificity.[1] |
| High Extracellular Acidification Rate (ECAR). | A compensatory shift to glycolysis. When mitochondrial respiration is inhibited by phenformin, cells increase their rate of glycolysis to produce ATP, leading to higher lactate production and extrusion.[1] | - This is an expected outcome. Analyze OCR and ECAR data together to understand the metabolic phenotype shift.- Measure lactate levels in the medium to confirm the source of acidification.[4] |
| No change in OCR or ECAR. | Incorrect dosage or insufficient incubation time. The effects of phenformin on cellular metabolism are dose- and time-dependent.[1] | - Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type.[1]- Ensure proper preparation and dissolution of this compound. |
Western Blotting
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No increase in p-AMPK levels. | Suboptimal phenformin concentration or timing. AMPK activation is a transient event and is dependent on the dose and duration of treatment. | - Perform a time-course experiment (e.g., 0.5, 1, 2, 6, 24 hours) to identify the peak of AMPK phosphorylation.[1]- Ensure you are using a sufficient concentration of phenformin to induce energetic stress in your specific cell line. |
| Cell lysis and sample preparation issues. Phosphatase activity during sample preparation can lead to dephosphorylation of target proteins. | - Use lysis buffers containing phosphatase and protease inhibitors.- Keep samples on ice at all times and process them quickly. | |
| Unexpected changes in other signaling proteins. | Phenformin has broader effects than just AMPK activation. It can induce cellular stress and affect other pathways. | - Be aware of potential off-target effects. For example, check for markers of ER stress (e.g., CHOP) or oxidative stress.[3]- If focusing solely on AMPK-dependent effects, consider using an AMPK inhibitor (e.g., Dorsomorphin) as a control to confirm specificity.[15] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| SH-SY5Y | Neuroblastoma | 2.76 ± 0.09 | [1] |
| SKOV3 | Ovarian | ~0.9 | [16] |
| Hey | Ovarian | ~1.75 | [16] |
| IGROV-1 | Ovarian | ~0.8 | [16] |
| LN229 | Glioblastoma | ~0.6 (48h) | [15] |
Table 2: Effect of Phenformin on Cellular Metabolism in SH-SY5Y Cells
| Treatment | Parameter | Result | Reference |
| 1 mM Phenformin (6h) | Total Cellular OCR | Significant inhibition | [1] |
| 1 mM Phenformin (6h) | Mitochondrial OCR | Complete inhibition | [1] |
| 0.1 mM - 1 mM Phenformin | Cellular ECAR | Significant increase | [1] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 3 x 10^4 cells/ml in a final volume of 200 µl per well. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 mM) and incubate for the desired duration (e.g., 48 or 72 hours).[1][17]
-
MTT Addition: After incubation, add 10-50 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[14][18]
-
Solubilization: Carefully remove the medium and add 150-200 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17][18]
-
Measurement: Read the absorbance at a wavelength of 540-595 nm using a microplate reader.[14][18]
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Seahorse XF Analyzer Assay (Mito Stress Test)
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at the desired density (e.g., 8 x 10^5 cells for SH-SY5Y) and allow them to adhere overnight.[1]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.[19]
-
Treatment: On the day of the assay, replace the culture medium with pre-warmed XF assay medium. Treat cells with phenformin for the desired time and concentration before the assay.[1]
-
Assay Setup: Load the injector ports of the hydrated sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure OCR and ECAR in real-time.[1]
-
Analysis: Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Western Blotting for AMPK Activation
-
Cell Treatment and Lysis: Treat cells with phenformin for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40-50 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[20][21]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[21]
-
Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal to determine the extent of activation.
Visualizations
Caption: Core signaling pathway of this compound action.
Caption: A logical workflow for troubleshooting common experimental artifacts.
References
- 1. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenformin | CAS:114-86-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Phenformin-induced lactic acidosis: a forgotten adverse drug reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenformin and lactic acidosis: a case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of metformin and phenformin on apoptosis and epithelial‐mesenchymal transition in chemoresistant rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenformin and metformin inhibit growth and migration of LN229 glioma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination of metformin and phenformin synergistically inhibits proliferation and hTERT expression in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT Assay [bio-protocol.org]
- 19. tabaslab.com [tabaslab.com]
- 20. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH Changes in Media with Phenformin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing pH fluctuations in cell culture media when using phenformin hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the pH of my cell culture medium dropping rapidly after adding this compound?
A1: The pH drop is likely due to two main factors:
-
Metabolic Acidification: this compound is a potent inhibitor of mitochondrial respiratory chain complex I.[1][2][3] This inhibition blocks aerobic respiration, forcing cells to switch to anaerobic glycolysis to produce ATP. A major byproduct of this metabolic shift is the production and secretion of lactic acid into the culture medium, which significantly lowers the pH.[4][5] This is the primary cause of the observed acidification.
-
Inherent Acidity: this compound is the hydrochloride salt of phenformin, and its dissolution in aqueous solutions can result in a weakly acidic solution. While this contributes to the initial pH of the media, the metabolic production of lactic acid is the more significant factor in the rapid and substantial pH decrease observed during cell culture experiments.
Q2: What are the consequences of this pH drop for my cells?
A2: A significant decrease in the pH of the culture medium can have several detrimental effects on your cells, including:
-
Altered cell metabolism and growth[6]
-
Reduced cell viability and induction of apoptosis[7]
-
Changes in membrane potential[6]
-
Inconsistent experimental results
Q3: How can I prevent or minimize the pH drop caused by this compound?
A3: The most effective way to counteract the acidification is to supplement your culture medium with a biological buffer that is effective in the physiological pH range. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a commonly used and effective buffer for this purpose.[8][9] It has a pKa of approximately 7.3 at 37°C, which is within the optimal pH range for most cell cultures (7.2-7.4).[9]
Q4: At what concentration should I use HEPES buffer?
A4: The recommended concentration of HEPES in cell culture media is typically between 10 mM and 25 mM.[8][9] Concentrations below 10 mM may not provide sufficient buffering capacity, while concentrations above 25 mM may have cytotoxic effects on some cell lines.[9] The optimal concentration will depend on the cell type, cell density, and the concentration of this compound being used. It is advisable to start with a concentration in the lower end of the range (e.g., 10-15 mM) and optimize as needed.
Q5: My cells are still dying even with HEPES buffer. What else could be wrong?
A5: While pH imbalance is a major issue, cell death could also be due to the inherent toxicity of this compound at higher concentrations. Phenformin is known to induce apoptosis and inhibit cell proliferation.[1] Consider the following:
-
Phenformin Concentration: You may be using a concentration of phenformin that is toxic to your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your cells.
-
Cell Density: High cell density will lead to a faster accumulation of lactic acid, potentially overwhelming the buffering capacity of the medium. Ensure you are using an appropriate seeding density.
-
Media Refreshment: For long-term experiments, it may be necessary to change the medium more frequently to remove accumulated lactate and replenish nutrients.
Quantitative Data: Phenformin's Effect on Media pH
The following table summarizes the observed pH changes in cell culture media after treatment with this compound. This data is based on a study using CT26 cells treated with 1 mM phenformin.[4][5]
| Days of Treatment | Control Medium pH (approx.) | 1 mM Phenformin HCl Medium pH (approx.) |
| 1 | 7.5 | 7.2 |
| 2 | 7.4 | 6.9 |
| 3 | 7.3 | 6.7 |
Experimental Protocol: Preparing HEPES-Buffered Medium
This protocol outlines the steps for preparing cell culture medium supplemented with HEPES to manage phenformin-induced acidification.
Materials:
-
HEPES powder (cell culture grade)
-
1N NaOH (sterile)
-
Your preferred basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile water for injection or cell culture grade water
-
Sterile 0.22 µm filter unit
-
pH meter
Procedure:
-
Prepare a 1M HEPES Stock Solution:
-
Dissolve 23.83 g of HEPES powder in 80 mL of sterile water.
-
Adjust the pH to 7.2-7.4 with 1N NaOH.
-
Bring the final volume to 100 mL with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the 1M HEPES stock solution at 4°C.
-
-
Supplement Your Culture Medium:
-
Aseptically add the desired volume of the 1M HEPES stock solution to your basal medium to achieve the final desired concentration (10-25 mM). For example, to make 500 mL of medium with a final HEPES concentration of 15 mM, add 7.5 mL of the 1M HEPES stock solution.
-
Ensure the medium is well-mixed.
-
-
Final pH Adjustment:
-
After adding HEPES and any other supplements (e.g., serum, antibiotics), check the final pH of the medium.
-
If necessary, adjust the pH to the optimal range for your cells (typically 7.2-7.4) using sterile 1N NaOH or 1N HCl.
-
-
Storage:
-
Store the HEPES-buffered medium at 4°C.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by phenformin and a general workflow for troubleshooting pH issues.
Caption: Phenformin's mechanism of action leading to media acidification.
Caption: Troubleshooting workflow for managing phenformin-induced pH changes.
References
- 1. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. scientificbio.com [scientificbio.com]
- 7. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 9. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
Technical Support Center: Preclinical Drug Interactions with Phenformin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug interactions with phenformin hydrochloride in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug interactions with this compound?
A1: Drug interactions with this compound can be broadly categorized into two types:
-
Pharmacodynamic Interactions: These occur when a co-administered drug influences the biological effect of phenformin. A key mechanism for phenformin is the activation of AMP-activated protein kinase (AMPK) and inhibition of mitochondrial complex I.[1] Drugs that affect these pathways can lead to synergistic, additive, or antagonistic effects. For example, combining phenformin with other agents that inhibit the mTOR pathway, which is downstream of AMPK, can result in enhanced anti-cancer activity.[2]
-
Pharmacokinetic Interactions: These involve alterations in the absorption, distribution, metabolism, and excretion (ADME) of phenformin. Phenformin is a substrate for the cytochrome P450 enzyme CYP2D6 and organic cation transporters (OCTs).[2] Therefore, drugs that inhibit or induce these proteins can alter phenformin's plasma concentrations.
Q2: Are there known preclinical studies demonstrating synergistic anti-cancer effects with phenformin?
A2: Yes, several preclinical studies have shown synergistic anti-cancer effects when phenformin is combined with other agents. Notable examples include:
-
BRAF inhibitors (e.g., PLX4720) in melanoma: The combination of phenformin and PLX4720 has been shown to synergistically inhibit the viability of BRAF-mutated melanoma cells and induce tumor regression in mouse models.[2][3]
-
Metformin in breast cancer: A combination of phenformin and metformin has demonstrated a synergistic antiproliferative effect on breast cancer cells, with a significant reduction in the IC50 values of both drugs.[4][5]
-
Gefitinib (an EGFR tyrosine kinase inhibitor) in bladder cancer: Phenformin has been shown to be synergistic with gefitinib in inhibiting bladder cancer cell growth.[6]
-
Sorafenib in liver cancer: Phenformin and sorafenib have a synergistic effect in suppressing hepatocellular carcinoma cell proliferation.[7]
Q3: What is the role of organic cation transporters (OCTs) in phenformin's pharmacokinetic interactions?
A3: Organic cation transporters, particularly OCT1, are important for the uptake of biguanides like metformin into hepatocytes, which is a key site of action.[8] Although less studied for phenformin, its transport is also likely mediated by OCTs. Inhibition of these transporters by co-administered drugs could potentially decrease the hepatic uptake of phenformin, affecting its efficacy and plasma concentrations. For instance, proton pump inhibitors have been shown to inhibit OCT-mediated metformin uptake in vitro.[9]
Q4: Is phenformin metabolized by cytochrome P450 (CYP) enzymes?
A4: Yes, phenformin is a substrate of the CYP2D6 enzyme.[2] This is a significant point of differentiation from metformin, which is not metabolized by the liver.[10] Individuals with a poor metabolizer (PM) phenotype for CYP2D6 may have higher plasma concentrations of phenformin, potentially increasing the risk of adverse effects like lactic acidosis.[2] Therefore, co-administration of drugs that are strong inhibitors of CYP2D6 could mimic the PM phenotype and increase phenformin exposure.
Q5: Where can I find detailed protocols for the experiments cited in preclinical phenformin studies?
A5: While specific, detailed protocols are often summarized in publications, you can find comprehensive, adaptable protocols for standard assays from various sources. This guide provides detailed methodologies for key experiments in the "Experimental Protocols" section below. For techniques like Western blotting and in vivo xenograft studies, resources from commercial suppliers like Cell Signaling Technology and academic institutions like Stanford Medicine also offer detailed protocols.
Troubleshooting Guides
Pharmacodynamic Studies (e.g., Combination Therapy in Cancer Models)
| Problem | Possible Causes | Troubleshooting Steps |
| No synergistic effect observed between phenformin and the test compound in cell viability assays. | 1. Inappropriate drug concentrations. 2. Incorrect timing of drug addition or assay readout. 3. Cell line is resistant to the mechanism of action. 4. Issues with the viability assay itself (e.g., interference from compounds). | 1. Perform dose-response curves for each drug individually to determine their IC50 values. Use a range of concentrations around the IC50 for combination studies. 2. Optimize the incubation time for the drug combination. Effects may be time-dependent. 3. Ensure the chosen cell line expresses the targets of both drugs (e.g., BRAF mutation for BRAF inhibitors). 4. Run appropriate controls, including vehicle controls for each drug and a positive control for cell death. Consider using a different viability assay (e.g., CellTiter-Glo instead of MTT). |
| High variability in in vivo tumor growth in xenograft models. | 1. Inconsistent tumor cell implantation. 2. Variation in mouse age, weight, or health status. 3. Uneven drug administration or bioavailability. | 1. Ensure a consistent number of viable cells are injected subcutaneously. Using a matrix gel can improve tumor take rate. 2. Randomize mice into treatment groups based on tumor volume once tumors are established. 3. Ensure accurate and consistent dosing. For oral gavage, ensure the drug is properly in suspension. |
| Unexpected toxicity or weight loss in animals treated with phenformin combinations. | 1. Dose of phenformin or the combination drug is too high. 2. Potential for lactic acidosis, a known side effect of phenformin. | 1. Conduct a dose-escalation study for the combination to determine the maximum tolerated dose (MTD). 2. Monitor animals closely for signs of distress. Consider measuring blood lactate levels if toxicity is observed. |
Pharmacokinetic Studies
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in phenformin plasma concentrations in animal studies. | 1. Inconsistent drug administration (e.g., oral gavage technique). 2. Issues with blood sample collection and processing. 3. Analytical method for phenformin quantification is not optimized. | 1. Ensure consistent volume and technique for oral gavage. For intravenous administration, ensure complete injection. 2. Collect blood samples at consistent time points and process them promptly to prevent drug degradation. Use an appropriate anticoagulant. 3. Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the relevant biological matrix. |
| Difficulty in determining the contribution of CYP2D6 to phenformin metabolism. | 1. In vitro system (e.g., liver microsomes) has low metabolic activity. 2. Non-specific inhibition in chemical inhibition assays. | 1. Use a panel of recombinant human CYP enzymes to confirm which isoform metabolizes phenformin. 2. Use multiple, structurally unrelated inhibitors for CYP2D6 to confirm the results. Consider using specific inhibitory antibodies. |
Quantitative Data from Preclinical Interaction Studies
Table 1: In Vitro Synergistic Effects of Phenformin Combinations on Cancer Cell Viability
| Drug Combination | Cancer Cell Line | Endpoint | Result | Reference |
| Phenformin + PLX4720 | Colo829 (Melanoma) | Cell Viability (MTS) | Combination Index (CI) ~0.3 | [3] |
| Phenformin + PLX4720 | WM115 (Melanoma) | Cell Viability (MTS) | Combination Index (CI) ~0.5 | [3] |
| Phenformin + Metformin | T47D (Breast Cancer) | IC50 (MTT) | CI50 = 0.85 | [4] |
| Phenformin + Metformin | MDA-MB-231 (Breast Cancer) | IC50 (MTT) | CI50 = 0.55 | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of Phenformin and PLX4720 Combination in a BRAFV600E/PTENnull Mouse Model of Melanoma
| Treatment Group | Dosage | Effect on Tumor Growth | Reference |
| Vehicle | - | Progressive tumor growth | [2] |
| PLX4720 | 50 mg/kg, twice daily | Significantly reduced rate of tumor progression | [2] |
| Phenformin | 100 mg/kg, twice daily | Modestly attenuated tumor growth | [2] |
| Phenformin + PLX4720 | 100 mg/kg + 50 mg/kg, twice daily | Significant tumor regression | [2] |
Experimental Protocols
Cell Viability Assay (MTS/MTT) for Drug Combination Synergy
Objective: To determine the synergistic, additive, or antagonistic effect of phenformin in combination with another drug on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in an appropriate solvent (e.g., DMSO or water). Make serial dilutions to create a dose-response range for each drug.
-
Drug Treatment: Treat the cells with each drug alone and in combination at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Reading: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 for each drug. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of phenformin and a combination drug on key signaling proteins (e.g., p-AMPK, p-ERK, p-S6).
Methodology:
-
Cell Treatment and Lysis: Treat cells with phenformin, the combination drug, or both for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., total and phosphorylated forms of AMPK, ERK, S6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize the levels of phosphorylated proteins to their total protein levels.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of phenformin in combination with another drug in a mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with a matrix gel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, phenformin alone, drug B alone, phenformin + drug B).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule. Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Plot the mean tumor volume for each group over time. Perform statistical analysis (e.g., ANOVA) to compare the tumor growth between the different treatment groups.
Visualizations
Signaling Pathway Diagrams (Graphviz)
Caption: Interaction of Phenformin and BRAF inhibitor signaling pathways.
Caption: General workflow for preclinical evaluation of phenformin drug combinations.
Caption: Logical relationships in phenformin drug interactions.
References
- 1. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Comprehensive Review of Drug-Drug Interactions with Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of phenformin, metformin, and imeglimin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in silico Approaches to Study Cytochrome P450-Mediated Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of organic cation transporters in drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Phenformin Hydrochloride in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of phenformin hydrochloride in animal models.
Troubleshooting Guides
This section addresses common problems encountered during in vivo bioavailability studies of this compound formulations.
Issue 1: High Variability in Plasma Phenformin Concentrations Across Animals in the Same Treatment Group
| Potential Cause | Troubleshooting Step |
| Improper Gavage Technique | Ensure consistent and accurate oral gavage administration. Verify the volume administered and minimize stress to the animals, as stress can affect gastrointestinal motility and absorption. |
| Inconsistent Fasting Times | Standardize the fasting period for all animals before dosing. Food can significantly alter gastric emptying and intestinal pH, affecting drug dissolution and absorption. |
| Formulation Instability or Inhomogeneity | For suspensions or emulsions, ensure the formulation is homogenous before each administration. Vortex or stir the formulation adequately. For solid dosage forms, verify content uniformity. |
| Inter-animal Physiological Differences | While some variability is expected, significant differences may point to underlying health issues. Ensure all animals are healthy and within a similar weight range. Consider using a crossover study design to minimize inter-animal variability. |
| Analytical Method Variability | Validate the bioanalytical method for precision and accuracy. Run quality control samples with each batch of study samples to ensure the reliability of the analytical results. |
Issue 2: Low or Undetectable Phenformin Concentrations in Plasma Samples
| Potential Cause | Troubleshooting Step |
| Poor Oral Absorption | This is the primary challenge. Consider incorporating permeability enhancers or developing advanced formulations such as solid lipid nanoparticles (SLNs) or liposomes. These strategies have shown promise for the related biguanide, metformin. |
| Rapid Metabolism | Phenformin is metabolized in vivo.[1] Ensure the analytical method can distinguish between the parent drug and its metabolites. Consider co-administration with a metabolic inhibitor in preliminary studies to understand the extent of first-pass metabolism, though this would be for mechanistic understanding rather than a bioavailability-enhancing strategy for the final formulation. |
| Inadequate Dose | The administered dose may be too low to achieve detectable plasma concentrations. Review literature for appropriate dose ranges in the selected animal model. For example, doses of 1.5 mg/kg have been used in rats and dogs for pharmacokinetic studies.[1] |
| Insufficient Sensitivity of Analytical Method | Optimize the analytical method (e.g., HPLC-MS/MS) to achieve a lower limit of quantification (LLOQ) sufficient to detect expected plasma concentrations. |
| Issues with Blood Sample Collection and Processing | Use appropriate anticoagulants and stabilizers in blood collection tubes. Process samples promptly and store them at the correct temperature (-80°C) to prevent degradation of the analyte. |
Issue 3: Formulation Fails to Show Improved Bioavailability Compared to Standard this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation Parameters | For nanoparticle formulations, particle size, zeta potential, and drug loading are critical. Systematically optimize these parameters. For example, smaller nanoparticles (under 200 nm) are often better absorbed. |
| In vitro-In vivo Correlation (IVIVC) Mismatch | A promising in vitro dissolution profile does not always translate to improved in vivo bioavailability. The gastrointestinal environment is complex. Consider using in situ models like the everted sac technique to better predict in vivo absorption. |
| Drug Release Profile is Not Optimal | For sustained-release formulations, the release rate might be too slow, resulting in the formulation passing through the absorption window before the drug is fully released. Adjust the polymer/lipid composition to achieve a more appropriate release profile. |
| Interaction with Gastrointestinal Contents | The formulation may be interacting with mucus, bile salts, or food remnants in a way that hinders absorption. Mucoadhesive or mucus-penetrating coatings could be explored. |
Frequently Asked Questions (FAQs)
Q1: What is a typical oral bioavailability for standard this compound in animal models?
A1: Older studies indicate that phenformin is absorbed from the small intestine.[2] While specific bioavailability percentages are not always reported, the focus of many modern drug delivery strategies is to improve upon the baseline absorption of the parent drug. For the related biguanide metformin, oral bioavailability in dogs is reported to be around 31%, and in rabbits, it is approximately 36%.[3][4] These values can serve as a rough benchmark, but phenformin's higher lipophilicity may lead to different baseline absorption characteristics.
Q2: Which animal models are most appropriate for studying the oral bioavailability of phenformin?
A2: Rats, dogs, and guinea pigs have been used in pharmacokinetic studies of phenformin.[1] The choice of model depends on the specific research question, budget, and regulatory requirements. Rats are commonly used for initial screening of formulations due to their cost-effectiveness and well-characterized physiology. Dogs are often used in later stages of preclinical development as their gastrointestinal physiology is more comparable to humans.
Q3: What are some promising formulation strategies to improve the bioavailability of this compound?
A3: While research directly on phenformin is limited, strategies that have been successful for the structurally similar metformin hydrochloride are promising starting points. These include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can protect the drug from degradation in the GI tract and enhance its absorption.[5][6][7]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (polylactic-co-glycolic acid) can be used to create nanoparticles that provide sustained release and may improve absorption.[8][9]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound and facilitate their transport across the intestinal epithelium.[10][11][12]
-
Permeability Enhancers: Co-administration with certain excipients that can transiently open the tight junctions between intestinal cells may improve the absorption of poorly permeable drugs.[13][14]
Q4: What analytical methods are suitable for quantifying phenformin in plasma?
A4: High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS), is the gold standard for quantifying drugs like phenformin in biological matrices due to its high sensitivity and specificity.[8] Older studies have also utilized colorimetric assays.[1]
Q5: How can I design a robust pharmacokinetic study to evaluate my formulation?
A5: A well-designed pharmacokinetic study should include:
-
An intravenous (IV) administration group to determine the absolute bioavailability.
-
An oral administration group with the standard drug as a control.
-
One or more oral administration groups with your test formulation(s).
-
A defined and consistent fasting period for all animals.
-
A blood sampling schedule that can accurately capture the absorption, distribution, and elimination phases. This typically involves frequent sampling at early time points and less frequent sampling at later time points.
-
Measurement of key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) (Adapted from Metformin Studies)
This protocol describes a common method for preparing SLNs, which can be adapted for this compound.
-
Preparation of Lipid and Aqueous Phases:
-
Melt a solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point.
-
Dissolve a predetermined amount of this compound in a hot aqueous solution containing a surfactant (e.g., Polysorbate 80, Poloxamer 188).
-
-
Emulsification:
-
Add the hot aqueous phase to the melted lipid phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Disperse the hot nanoemulsion into cold water (2-5°C) under constant stirring. This rapid cooling of the lipid droplets causes the lipid to solidify, forming the SLNs with the drug encapsulated.
-
-
Purification and Characterization:
-
Wash the SLN dispersion by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization and Fasting:
-
Acclimatize male Wistar or Sprague-Dawley rats (200-250 g) for at least one week before the experiment.
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (n=6 per group): IV, oral control (phenformin solution), and oral test (phenformin formulation).
-
Administer the phenformin solution or formulation orally via gavage at a specific dose. For the IV group, administer a lower dose via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of phenformin in the plasma samples using a validated HPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the oral control and the absolute bioavailability compared to the IV group.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on metformin hydrochloride formulations, illustrating the potential improvements that could be targeted for this compound.
Table 1: Pharmacokinetic Parameters of Metformin Hydrochloride and a PLGA-Nanoparticle Formulation in Rats [8][9]
| Parameter | Metformin Solution (100 mg/kg) | PLGA-Metformin Nanoparticles (10 mg/kg) |
| Cmax (µg/mL) | Higher (specific value varies) | Lower (due to sustained release) |
| Tmax (h) | ~3.34 | ~37.66 |
| AUC (µg·h/mL) | Lower (dose-normalized) | Higher (dose-normalized) |
| Mean Residence Time (h) | ~3.34 | ~37.66 |
| Apparent Volume of Distribution (mL/kg) | 2174.58 | 40971.8 |
Table 2: Pharmacokinetic Parameters of Metformin Hydrochloride and a Sustained-Release Microparticle Formulation in Rabbits [15]
| Parameter | Metformin Oral Solution | Sustained-Release Microparticles |
| Cmax (µg/mL) | Higher | Lower |
| Tmax (h) | Shorter | Longer |
| AUC (µg·h/mL) | Baseline | Potentially higher or similar with sustained effect |
| Mean Residence Time (h) | Shorter | Longer |
| Half-life (h) | Shorter | Longer |
Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound oral formulations.
Caption: Potential pathways for enhanced intestinal absorption of this compound using nanoformulations.
References
- 1. Metabolism, plasma or serum levels, and elimination of phenformin in guinea pigs, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The absorption of phenformin and its effects on glucose and water absorption in isolated perfused rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and oral bioavailability of metformin hydrochloride in healthy mixed-breed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization, pharmacokinetics, and hypoglycemic effect of berberine loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and optimization of metformin-loaded solid lipid nanoparticles for neuroprotective effects in a rat model of diffuse traumatic brain injury: A biochemical, behavioral, and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro-in vivo availability of metformin hydrochloride-PLGA nanoparticles in diabetic rats in a periodontal disease experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro-in vivo availability of metformin hydrochloride-PLGA nanoparticles in diabetic rats in a periodontal disease experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving Oral Bioavailability and Pharmacokinetics of Liposomal Metformin by Glycerolphosphate–Chitosan Microcomplexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veterinaria.org [veterinaria.org]
- 12. ijfmr.com [ijfmr.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in phenformin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with phenformin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of phenformin?
Phenformin's primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I.[1][2][3] This inhibition leads to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2][3] Activated AMPK then phosphorylates downstream targets to inhibit anabolic processes (like protein synthesis via the mTOR pathway) and stimulate catabolic processes to restore cellular energy balance.[4][5]
Q2: How does the potency of phenformin compare to metformin?
Phenformin is significantly more potent than metformin, often demonstrating comparable or stronger effects at concentrations 30- to 50-fold lower than metformin.[3][6][7] This increased potency is partly attributed to its greater lipophilicity, which facilitates its uptake into cells, potentially independent of the organic cation transporters required by metformin.[4][7]
Q3: What are the known off-target effects of phenformin that could influence experimental results?
Besides its primary target, mitochondrial complex I, phenformin can have other effects that may influence experimental outcomes. These include:
-
Induction of cellular stress: Phenformin can increase the production of reactive oxygen species (ROS) and induce endoplasmic reticulum (ER) stress.[4]
-
Effects on ion transport: It has been shown to decrease ion transport processes across cell membranes.[3]
-
Modulation of cellular metabolism: Phenformin can lead to a depletion of intermediates in the tricarboxylic acid (TCA) cycle and glycolysis.[7]
Q4: Is phenformin stable in cell culture medium?
While specific stability data in various cell culture media is not extensively published, it is general good practice to prepare fresh dilutions of phenformin from a stock solution for each experiment to ensure consistent activity. Stock solutions of phenformin hydrochloride are typically stored at -20°C or -80°C.[3]
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Results (e.g., MTT, CCK-8 Assays)
Q: My cell viability assay results with phenformin are inconsistent or show an unexpected increase in signal at higher concentrations. What could be the cause?
A: Inconsistent results in colorimetric viability assays like MTT can arise from several factors:
-
Interference with Assay Chemistry: Phenformin, as a metabolic inhibitor, can alter the metabolic state of the cells, which directly impacts assays that measure metabolic activity as a proxy for viability.[8] Some compounds can also chemically reduce the MTT reagent, leading to a false positive signal.[8][9]
-
Recommendation: Run a control plate with phenformin in cell-free media to check for direct reduction of the assay reagent.[9] Consider using an alternative cytotoxicity assay that measures a different endpoint, such as a lactate dehydrogenase (LDH) release assay for membrane integrity or a crystal violet assay for cell number.
-
-
High Glucose Concentration in Media: High glucose levels can counteract the effects of phenformin, leading to reduced efficacy and inconsistent results.[10][11] Hyperglycemic conditions can lead to lower AMPK activation by phenformin.[10]
-
Recommendation: Use cell culture media with physiological glucose concentrations (e.g., 5.5 mM) for your experiments. If using high-glucose DMEM, consider switching to a lower glucose formulation.
-
-
Cell Seeding Density and Confluency: The initial number of cells seeded and their confluency at the time of treatment can significantly impact the outcome. High cell density can alter the microenvironment and cellular metabolism, potentially affecting the cells' response to phenformin.
-
Recommendation: Optimize cell seeding density to ensure cells are in the exponential growth phase and not over-confluent at the end of the experiment. Maintain consistency in seeding density across all experiments.
-
-
Phenol Red Interference: The phenol red in some culture media can interfere with the absorbance readings of colorimetric assays.[12]
-
Recommendation: Use phenol red-free media when performing colorimetric assays.[12]
-
Lack of or Weak AMPK Activation (Western Blot)
Q: I am not observing the expected increase in phosphorylated AMPK (p-AMPK) upon phenformin treatment in my Western blot analysis. What should I check?
A: Several factors can lead to weak or no detectable p-AMPK signal:
-
Suboptimal Phenformin Concentration or Treatment Time: The concentration and duration of phenformin treatment required to activate AMPK can vary between cell lines.
-
High Glucose Media: As mentioned previously, high glucose levels can suppress phenformin-induced AMPK activation.[10]
-
Recommendation: Ensure your cell culture medium has a physiological glucose concentration.
-
-
Poor Antibody Quality or Suboptimal Western Blot Protocol: The quality of the primary antibody against p-AMPK and the overall Western blot procedure are critical.
-
Recommendation:
-
Use a validated antibody for p-AMPK.
-
Ensure proper sample preparation, including the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins.[13]
-
Optimize antibody dilutions and incubation times.
-
Load a sufficient amount of protein lysate.
-
Include a positive control, such as a lysate from cells treated with a known AMPK activator like AICAR, to validate your assay.[3]
-
-
-
Low Protein Expression: The target protein itself might be expressed at low levels in your cell line.
-
Recommendation: Increase the amount of protein loaded onto the gel.
-
Quantitative Data Summary
Table 1: IC50 Values of Phenformin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Assay Duration | Reference |
| MCF7 | Breast Cancer | 1.184 ± 0.045 | Not Specified | [6] |
| ZR-75-1 | Breast Cancer | 0.665 ± 0.007 | Not Specified | [6] |
| MDA-MB-231 | Breast Cancer | 2.347 ± 0.010 | Not Specified | [6] |
| SUM1315 | Breast Cancer | 1.885 ± 0.015 | Not Specified | [6] |
| SKOV3 | Ovarian Cancer | 0.9 | 72 hours | [4] |
| Hey | Ovarian Cancer | 1.75 | 72 hours | [4] |
| IGROV-1 | Ovarian Cancer | 0.8 | 72 hours | [4] |
| SH-SY5Y | Neuroblastoma | 2.76 ± 0.09 | 72 hours | [2] |
| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 0.003 - 0.007 | Not Specified | [14] |
Table 2: Effect of Glucose Concentration on Phenformin-Induced Inhibition of Cell Viability
| Cell Line | Phenformin Concentration (µM) | Glucose Concentration (mM) | % Inhibition of Cell Viability (approx.) | Reference |
| HeyA8 | 25 | 5.5 | 40% | [10] |
| HeyA8 | 25 | 10 | 25% | [10] |
| HeyA8 | 25 | 15 | 15% | [10] |
| HeyA8 | 25 | 25 | <10% | [10] |
| HeyA8 | 100 | 5.5 | 70% | [10] |
| HeyA8 | 100 | 25 | 20% | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of phenformin. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for p-AMPK Activation
-
Cell Lysis: After phenformin treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPK (Thr172) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPK as a loading control.
Protocol 3: Measurement of Oxygen Consumption Rate (OCR)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse Analyzer: Place the cell culture plate in the Seahorse XF Analyzer and follow the manufacturer's protocol for calibration and measurement.
-
Compound Injection: Sequentially inject compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) to measure key parameters of mitochondrial function. Phenformin can be injected to observe its direct effect on OCR.
-
Data Analysis: The Seahorse software automatically calculates OCR and other parameters like basal respiration, ATP-linked respiration, and maximal respiratory capacity.
Visualizations
Caption: Phenformin's core signaling pathway.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metformin and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Unpacking the Cellular Uptake of Phenformin and Metformin
In the landscape of biguanide drugs, phenformin and metformin have long been subjects of intense scientific scrutiny. While both exhibit glucose-lowering effects, their distinct cellular uptake mechanisms and subsequent intracellular concentrations are pivotal to their differing potencies and clinical profiles. This guide provides a comprehensive comparison of the cellular uptake of phenformin and metformin, supported by experimental data, detailed protocols, and visual representations of the key transport pathways.
Key Differences in Cellular Entry
Phenformin, owing to its more lipophilic nature, exhibits a significantly higher affinity and transport activity compared to the more hydrophilic metformin. This fundamental difference in their physicochemical properties dictates their primary modes of cellular entry. While both molecules utilize carrier-mediated transport, phenformin's greater lipid solubility may also facilitate a degree of passive diffusion across the cell membrane.
The primary mediators of cellular uptake for both biguanides are organic cation transporters (OCTs), with OCT1 playing a crucial role in their hepatic uptake.[1] However, the kinetics of this transport differ substantially between the two drugs.
Quantitative Comparison of Uptake Kinetics
Experimental data consistently demonstrates phenformin's superior affinity for key transporters. The Michaelis-Menten constant (Kₘ), representing the substrate concentration at half-maximal transport velocity (Vₘₐₓ), is consistently lower for phenformin, indicating a higher affinity.
| Transporter | Drug | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Cell System | Reference |
| hOCT1 | Metformin | 1180 ± 150 | 8890 ± 410 | hOCT1-expressing oocytes | Sogame et al., 2009 |
| Phenformin | 28.1 ± 2.5 | 4460 ± 130 | hOCT1-expressing oocytes | Sogame et al., 2009 | |
| hOCT2 | Metformin | 235 | - | hOCT2-expressing oocytes | (Not specified in provided context) |
| Phenformin | 37.4 | - | hOCT2-expressing oocytes | (Not specified in provided context) |
Table 1: Comparative uptake kinetics of metformin and phenformin by human organic cation transporters 1 and 2.
The Transporters: Gatekeepers of Cellular Entry and Exit
The cellular accumulation of phenformin and metformin is a tightly regulated process involving a symphony of influx and efflux transporters.
Influx Transporters:
-
Organic Cation Transporter 1 (OCT1): Predominantly expressed in the liver, OCT1 is a major determinant of the hepatic uptake of both drugs.[1] Phenformin exhibits a much higher affinity for hOCT1 than metformin.[1]
-
Organic Cation Transporter 2 (OCT2): Primarily found in the kidney, OCT2 is crucial for the renal uptake and subsequent excretion of these biguanides. Phenformin also shows a higher affinity for hOCT2 compared to metformin.
-
Plasma Membrane Monoamine Transporter (PMAT): This transporter is involved in the intestinal absorption of metformin.
-
Serotonin Transporter (SERT): SERT has also been identified as a contributor to metformin uptake.
Efflux Transporters:
-
Multidrug and Toxin Extrusion 1 (MATE1) and MATE2: These transporters are key players in the efflux of metformin and phenformin from cells, particularly in the kidney and liver, contributing to their excretion.
Experimental Protocols: Measuring Cellular Uptake
The following is a generalized protocol for a comparative cellular uptake assay, synthesized from common methodologies used in the cited research.
Objective: To determine and compare the uptake kinetics of [¹⁴C]-metformin and [³H]-phenformin in a selected cell line (e.g., HEK293 cells stably expressing hOCT1).
Materials:
-
HEK293 cells stably transfected with the human OCT1 gene (or other transporter of interest)
-
Control (mock-transfected) HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Krebs-Henseleit buffer, pH 7.4)
-
Radiolabeled substrates: [¹⁴C]-metformin and [³H]-phenformin
-
Unlabeled metformin and phenformin
-
Scintillation cocktail
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
24-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Seed the hOCT1-expressing and mock-transfected HEK293 cells in 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment.
-
Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Pre-incubation: Add 500 µL of pre-warmed uptake buffer to each well and incubate the plates at 37°C for 15 minutes to allow the cells to equilibrate.
-
Initiation of Uptake: Aspirate the pre-incubation buffer. To initiate the uptake, add 200 µL of uptake buffer containing a range of concentrations of [¹⁴C]-metformin or [³H]-phenformin (for saturation kinetics) or a fixed concentration (for inhibition studies). For competition assays, include varying concentrations of the unlabeled drug.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 5 minutes, determined from initial time-course experiments to be in the linear range of uptake).
-
Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration in each well using a standard method (e.g., BCA protein assay).
-
Data Analysis:
-
Calculate the uptake rate and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
For saturation kinetics, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
For inhibition studies, calculate the IC₅₀ values.
-
Visualizing the Pathways
To better understand the complex interplay of transporters and regulatory signals, the following diagrams illustrate the key pathways.
Caption: Experimental workflow for a cellular uptake assay.
References
A Comparative Analysis of Biguanides on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Biguanides, a class of oral antihyperglycemic agents, have garnered significant attention for their therapeutic effects in type 2 diabetes and emerging potential in cancer therapy. At the core of their mechanism lies a profound impact on cellular energy metabolism, primarily through the modulation of mitochondrial function. This guide provides a comparative analysis of two prominent biguanides, metformin and phenformin, on key aspects of mitochondrial activity, supported by experimental data and detailed protocols.
Quantitative Comparison of Biguanide Effects on Mitochondrial Parameters
The primary mitochondrial target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2][3] Inhibition of this complex disrupts oxidative phosphorylation, leading to a cascade of metabolic alterations. The following table summarizes the quantitative effects of metformin and phenformin on mitochondrial function, compiled from various studies. Phenformin consistently demonstrates a more potent inhibitory effect than metformin.[4]
| Parameter | Biguanide | Concentration | Observed Effect | Cell/System Type |
| Complex I Inhibition (IC50) | Metformin | ~20-60 mM | 50% inhibition of NADH oxidation | Isolated bovine heart mitochondria[5] |
| Phenformin | ~0.2-0.5 mM | 50% inhibition of NADH oxidation | Isolated bovine heart mitochondria[5] | |
| Oxygen Consumption Rate (OCR) | Metformin | 0.5 mM | ~27% decrease in NADH oxidation rate | Premature rat brain mitochondria[4] |
| Phenformin | 0.025 mM | ~34% decrease in NADH oxidation rate | Premature rat brain mitochondria[4] | |
| ATP Production | Metformin | High doses | Suppression of mitochondrial ATP production | SUM159 breast cancer cells[6] |
| Phenformin | Not explicitly quantified | Implied decrease due to potent Complex I inhibition | General understanding[4] | |
| Mitochondrial Membrane Potential (ΔΨm) | Metformin | 75 µM | No reduction | Primary hepatocytes[7] |
| Phenformin | Not explicitly quantified | Expected to decrease due to Complex I inhibition | General understanding | |
| Reactive Oxygen Species (ROS) Production | Metformin | High concentrations (mM range) | Can trigger a burst in ROS production | Isolated brown adipose tissue mitochondria[8] |
| Phenformin | High concentrations (mM range) | Can trigger a burst in ROS production | Isolated brown adipose tissue mitochondria[8] |
Note: The effective concentrations of biguanides in cellular and in vivo systems can be significantly influenced by the activity of organic cation transporters (OCTs), which facilitate their accumulation within mitochondria.[9] Therapeutic concentrations of metformin in the blood are much lower than the doses required to inhibit Complex I in isolated mitochondria, suggesting a crucial role for this active transport.[1][2][10]
Signaling Pathways and Experimental Workflow
The interaction of biguanides with mitochondria initiates a signaling cascade with broad metabolic consequences. The primary pathway involves the inhibition of Complex I, leading to a decreased ATP/AMP ratio and subsequent activation of AMP-activated protein kinase (AMPK).
References
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biguanides antithetically regulate tumor properties by the dose-dependent mitochondrial reprogramming-driven c-Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pleiotropic Effects of Biguanides on Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating AMPK Activation as a Biomarker for Phenformin Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phenformin and its analogue, metformin, with a focus on the activation of AMP-activated protein kinase (AMPK) as a predictive biomarker for therapeutic response, particularly in the context of oncology. The data presented herein is compiled from preclinical studies to support researchers in evaluating the potential of phenformin and the utility of AMPK activation as a key pharmacodynamic marker.
Comparative Efficacy of Phenformin and Metformin
Phenformin consistently demonstrates significantly higher potency than metformin in inhibiting the proliferation of various cancer cell lines. This increased potency is attributed to its greater lipophilicity, allowing for more efficient cellular uptake, which is not reliant on organic cation transporters (OCTs) as is the case for metformin.[1][2] This leads to higher intracellular concentrations and a more robust inhibition of mitochondrial complex I, a key event in the activation of the AMPK pathway.[2]
Table 1: Comparative IC50 Values for Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values for phenformin and metformin in various cancer cell lines, highlighting the superior potency of phenformin.
| Cell Line | Cancer Type | Phenformin IC50 | Metformin IC50 | Fold Difference (approx.) | Reference |
| E6E7Ras | Head and Neck Squamous Cell Carcinoma | 0.6 mM | 504 mM | 840x | [3] |
| B16F10 | Melanoma | - | - | 15,200,000x | [3] |
| MCF7 | Breast Cancer | 1.184 ± 0.045 mM | - | - | [1] |
| ZR-75-1 | Breast Cancer | 0.665 ± 0.007 mM | - | - | [1] |
| MDA-MB-231 | Breast Cancer | 2.347 ± 0.010 mM | >25 mM | >10x | [1][4] |
| SUM1315 | Breast Cancer | 1.885 ± 0.015 mM | - | - | [1] |
| CT26 | Colon Cancer | - | - | 67x | [3] |
| A549 | Lung Cancer | - | - | 26x | [3] |
| DU145 | Prostate Cancer | - | - | 25x | [3] |
| HCT116 | Rectal Cancer | 93.75 µM | 34.4 mM | 367x | [5] |
| LS513 | Rectal Cancer | 100 µM | 40 mM | 400x | [5] |
| SW837 | Rectal Cancer | 2.4 µM | 1.02 mM | 425x | [5] |
| SW1463 | Rectal Cancer | 8.75 µM | 8.75 mM | 1000x | [5] |
| SKOV3 | Ovarian Cancer | 0.9 mM | - | - | [2] |
| Hey | Ovarian Cancer | 1.75 mM | - | - | [2] |
| IGROV-1 | Ovarian Cancer | 0.8 mM | - | - | [2] |
| LN229 | Glioma | ~0.6 mM | ~60 mM | 100x | [6] |
| SH-SY5Y | Neuroblastoma | 2.76 ± 0.09 mM | - | - | [7] |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | ~5 µM | >500 µM | ~100x | [8] |
Note: Direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
AMPK Activation: The Central Mechanism
The primary mechanism of action for both phenformin and metformin involves the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio. This shift in cellular energy status is the primary trigger for the activation of AMPK, a master regulator of cellular metabolism.[9] Activated AMPK (phosphorylated at Thr172) initiates a cascade of downstream signaling events aimed at restoring energy homeostasis.
Diagram: Phenformin-Induced AMPK Signaling Pathway
Caption: Phenformin activates AMPK by inhibiting mitochondrial Complex I.
Experimental Protocols
Standardized protocols are crucial for the reliable validation of AMPK activation as a biomarker. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT/AlamarBlue)
This assay quantifies the cytotoxic or cytostatic effects of phenformin and metformin.
-
Cell Seeding: Plate cancer cells (e.g., 3 x 10⁴ cells/ml) in triplicate in a 96-well plate and culture overnight.[7]
-
Drug Treatment: Treat cells with a range of concentrations of phenformin (e.g., 0.1 µM to 10 mM) or metformin (e.g., 1 mM to 100 mM) for 48-72 hours.[6][7]
-
MTT Assay:
-
Add MTT solution (5 mg/ml) to each well and incubate for 1-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 595 nm using a microplate reader.[2]
-
-
AlamarBlue Assay:
-
Add AlamarBlue reagent (10% v/v) to each well and incubate for 3-5 hours.[7]
-
Measure fluorescence or absorbance according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell viability by 50%, by plotting cell viability against drug concentration.
Western Blotting for AMPK Activation
This technique is used to detect the phosphorylation of AMPK at Threonine 172 (p-AMPK), a direct indicator of its activation.
-
Cell Lysis: Treat cells with phenformin or metformin for the desired time (e.g., 1-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C. A loading control like β-actin or GAPDH should also be used.[10][11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the p-AMPK signal to total AMPK and the loading control.
Diagram: Experimental Workflow for Biomarker Validation
Caption: Workflow for validating AMPK activation as a biomarker.
Logical Framework: AMPK Activation as a Predictive Biomarker
The rationale for using AMPK activation as a biomarker for phenformin response is based on a direct causal relationship between target engagement and cellular outcome.
Diagram: Logical Relationship
Caption: Logical flow from drug action to biomarker and response.
Conclusion
The presented data strongly supports the superior anti-proliferative potency of phenformin over metformin across a range of cancer cell lines. This enhanced efficacy is directly linked to its ability to more potently activate the AMPK signaling pathway. Consequently, the measurement of AMPK phosphorylation (p-AMPK) serves as a robust and quantifiable biomarker for phenformin's target engagement and is predictive of its therapeutic effect. For researchers and drug developers, validating AMPK activation in relevant preclinical models is a critical step in the clinical development of phenformin and related biguanides, enabling patient stratification and the monitoring of treatment response.
References
- 1. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination of metformin and phenformin synergistically inhibits proliferation and hTERT expression in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of metformin and phenformin on apoptosis and epithelial‐mesenchymal transition in chemoresistant rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenformin and metformin inhibit growth and migration of LN229 glioma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dual Metabolic Blockade by Phenformin and Oxamate Shows Synergistic Anti-Cancer Efficacy
A combination therapy of phenformin, a mitochondrial complex I inhibitor, and oxamate, a lactate dehydrogenase (LDH) inhibitor, demonstrates a potent synergistic anti-cancer effect by simultaneously targeting two key metabolic pathways in cancer cells.[1][2][3][4] This dual-front assault leads to a metabolic catastrophe for tumor cells, resulting in decreased ATP production, increased oxidative stress, and ultimately, enhanced cancer cell death.[1][2][3][5]
The anti-cancer mechanism of phenformin is linked to its inhibition of complex I in the mitochondria, which leads to the overproduction of reactive oxygen species (ROS).[1][2] The addition of oxamate inhibits LDH activity, preventing the conversion of pyruvate to lactate.[1][2] This not only mitigates the side effect of lactic acidosis associated with biguanides like phenformin but also enhances the anti-cancer effect by further reducing ATP production and accelerating ROS production.[1][2][3]
Comparative Efficacy: Monotherapy vs. Combination Therapy
In vitro and in vivo studies have consistently shown that the combination of phenformin and oxamate is significantly more effective than either agent alone. Phenformin has been shown to be more potent than metformin, another biguanide, in inducing cancer cell death across various cancer cell lines, with its efficacy ranging from 25 to 15 million times higher.[1][2] While oxamate alone has minimal effect on cancer cell viability, its combination with phenformin results in a synergistic increase in cytotoxicity.[1]
In a syngeneic mouse model using CT26 colon cancer cells, the combination therapy led to a significant reduction in tumor size and increased apoptosis compared to control and monotherapy groups.[1][2]
Table 1: In Vivo Efficacy of Phenformin and Oxamate Combination Therapy in a CT26 Syngeneic Mouse Model
| Treatment Group | Mean Tumor Size (mm³) on Day 21 | Key Finding |
| Control | 616 ± 94 | - |
| Phenformin (17 mg/kg) | 731 ± 31 | No significant difference compared to control. |
| Oxamate (300 mg/kg) | 769 ± 1084 | No significant difference compared to control. |
| Phenformin + Oxamate | 476 ± 50 | Significantly smaller tumors compared to other groups (P<0.05).[2] |
Table 2: Apoptosis and Glucose Uptake in CT26 Tumors
| Parameter | Control Group | Phenformin + Oxamate Group | P-value |
| Apoptotic Cells (TUNEL positive) | 18.9 ± 11.1 | 42.8 ± 23.5 | 0.001[6] |
| Glucose Uptake (SUVavg) | 2.0 ± 0.6 | 1.6 ± 0.3 | 0.033[6] |
Mechanism of Action: A Dual Metabolic Attack
The synergistic effect of phenformin and oxamate stems from their ability to cripple both mitochondrial respiration and glycolysis, the two primary energy-producing pathways in cancer cells.
Caption: Synergistic action of phenformin and oxamate on cancer cell metabolism.
Experimental Protocols
-
Cell Lines: A variety of cancer cell lines were used, including E6E7Ras (HPV+ head and neck cancer), B16F10 (mouse melanoma), A549 (human lung adenocarcinoma), MCF7 (human breast cancer), CT26 (mouse colon cancer), and DU145 (human prostate cancer).[1]
-
Treatment: Cells were treated with varying concentrations of phenformin, oxamate, or a combination of both for 24, 48, or 72 hours.
-
Analysis: Cell death was quantified by counting dead cells using flow cytometry.
-
Animal Model: BALB/c mice were injected with CT26 colon cancer cells to establish tumors.[2]
-
Treatment Regimen: Three days after cell injection, mice were treated daily for 21 days with saline (control), phenformin (17 mg/kg), oxamate (300 mg/kg), or a combination of phenformin and oxamate.[2]
-
Tumor Measurement: Tumor size was measured regularly throughout the treatment period.
-
Apoptosis Analysis: At the end of the study, tumors were excised and analyzed for apoptosis using TUNEL staining.
-
Glucose Uptake: 18F-fluorodeoxyglucose (FDG) positron emission tomography/computed tomography (PET/CT) was used to measure glucose uptake in the tumors.[1][2]
Caption: Experimental workflow for the in vivo assessment of phenformin and oxamate.
Conclusion
The combination of phenformin and oxamate represents a promising therapeutic strategy for cancer treatment. By targeting both mitochondrial respiration and glycolysis, this combination therapy induces a synergistic anti-cancer effect that is more potent than either drug alone.[1][2][3][4] The available data strongly supports further investigation of this dual metabolic blockade in a clinical setting. The ability of oxamate to mitigate the lactic acidosis associated with phenformin further enhances the clinical potential of this combination.[2][7]
References
- 1. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]
- 2. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anti-cancer effect of phenformin and oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]
- 7. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phenformin and Other Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenformin and other prominent mitochondrial complex I inhibitors, including metformin, rotenone, piericidin A, and IACS-010759. The information is curated to assist in research and drug development efforts by presenting key performance data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Introduction to Complex I Inhibitors
Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain, playing a crucial role in cellular energy production. Its inhibition disrupts ATP synthesis, alters the cellular redox state, and activates critical signaling pathways, making it a significant target for therapeutic intervention in various diseases, including cancer and metabolic disorders. This guide focuses on a comparative analysis of key complex I inhibitors, with a particular emphasis on phenformin, a biguanide drug known for its potent anticancer properties.
Comparative Efficacy and Potency
The inhibitory potential of these compounds on mitochondrial complex I varies significantly, largely influenced by their chemical structure and lipophilicity. Phenformin is consistently reported as a more potent inhibitor than its structural analog, metformin.[1][2][3] This enhanced potency is attributed to its greater hydrophobicity, which facilitates its accumulation within the mitochondrial matrix.[1][2][4][5] Rotenone and piericidin A are classical, high-affinity inhibitors, while IACS-010759 is a newer, highly potent and specific inhibitor.[4][6]
The following tables summarize the quantitative data on the inhibitory effects of these compounds on complex I activity, cellular oxygen consumption, ATP levels, and lactate production.
Table 1: Inhibition of Mitochondrial Complex I Activity
| Inhibitor | IC50 Value | Cell/System Type | Reference(s) |
| Phenformin | >1000 µmol/L | Bovine heart mitochondrial complex I | [7] |
| 34-54% inhibition at 25 µM | Isolated rat brain mitochondria | [8] | |
| Metformin | 27-58% inhibition at 500 µM | Isolated rat brain mitochondria | [8] |
| Rotenone | 0.025 µmol/L | Bovine heart mitochondrial complex I | [7] |
| Piericidin A | Class A inhibitor (increases ROS) | Bovine heart submitochondrial particles | [1] |
| IACS-010759 | Nanomolar range (qualitative) | General | [4] |
Note: Direct comparative IC50 values from a single study for all compounds are limited. The data presented is collated from multiple sources and experimental conditions may vary.
Table 2: Effect on Cellular Oxygen Consumption Rate (OCR)
| Inhibitor | IC50 Value | Cell Line(s) | Reference(s) |
| Phenformin | 3.8 ± 0.4 µM | Hep G2 | [9] |
| 3.9 ± 1.0 µM | 143B | [9] | |
| Metformin | 330 ± 20 µM | Hep G2 | [9] |
| 240 ± 10 µM | 143B | [9] | |
| Rotenone | Causes immediate OCR blockage | MC65 Tet-On | [5] |
| IACS-010759 | Potent inhibitor | General | [4] |
Table 3: Impact on Cellular ATP and Lactate Levels
| Inhibitor | Effect on ATP Levels | Effect on Lactate Production | Reference(s) |
| Phenformin | Decrease | Increase | [4][8] |
| Metformin | Decrease | Increase | [4][8] |
| Rotenone | Decrease | Increase | [10][11] |
| Piericidin A | Decrease | Increase | [1] |
| IACS-010759 | Decrease | Increase | [4] |
Signaling Pathways and Mechanisms of Action
Inhibition of mitochondrial complex I by these compounds initiates a cascade of cellular events, primarily centered around the activation of the AMP-activated protein kinase (AMPK) pathway.
Caption: Core signaling cascade initiated by Complex I inhibitors.
The primary mechanism involves the inhibition of NADH oxidation at complex I, leading to a decrease in the proton gradient across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis.[4][12] This energy deficit results in an increased cellular AMP to ATP ratio, which is a potent activator of AMPK.[13][14][15] Activated AMPK, in turn, phosphorylates and inactivates key downstream targets, most notably the components of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][16]
While this core pathway is common to all these inhibitors, there are mechanistic nuances. For instance, phenformin and metformin have been shown to preferentially bind to the "deactive" state of complex I.[3][17] Some evidence also suggests that phenformin may have off-target effects, including the inhibition of complexes II and IV at higher concentrations and complex I-independent mechanisms of action.[1][6]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these inhibitors are provided below.
Mitochondrial Complex I Activity Assay (NADH Oxidation)
This assay spectrophotometrically measures the decrease in NADH absorbance at 340 nm as it is oxidized by isolated mitochondria.
a. Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM KH2PO4, pH 7.4)
-
NADH solution (100 µM)
-
Coenzyme Q1 (60 µM)
-
Antimycin A (2 µg/mL)
-
Sodium azide (2 mM)
-
Bovine Serum Albumin (BSA, 3 mg/mL)
-
Rotenone (for measuring non-specific activity)
-
Complex I inhibitors (phenformin, metformin, etc.)
-
Spectrophotometer capable of reading at 340 nm
b. Procedure:
-
Prepare isolated mitochondria from cells or tissues of interest.
-
In a cuvette, add the assay buffer, antimycin A, sodium azide, BSA, and Coenzyme Q1.
-
Add the desired concentration of the complex I inhibitor to be tested.
-
Initiate the reaction by adding a small volume of the mitochondrial suspension (freeze-thawed to ensure membrane permeability).
-
Start the measurement by adding NADH to the cuvette.
-
Monitor the decrease in absorbance at 340 nm over time.
-
To determine the specific complex I activity, subtract the rate of NADH oxidation in the presence of a saturating concentration of rotenone (which completely inhibits complex I) from the total rate.[8]
References
- 1. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Complex I: inhibitors, inhibition and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.protocols.io [content.protocols.io]
- 12. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tabaslab.com [tabaslab.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Guide to the Metabolic Signatures of Phenformin and Metformin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of two biguanide drugs, phenformin and metformin. While both have been used in the management of type 2 diabetes and have garnered interest for their anti-cancer properties, their distinct metabolic signatures warrant a detailed examination. This document summarizes key experimental findings, presents quantitative data in a structured format, and provides detailed protocols for the cited experimental methodologies.
Core Metabolic Distinctions at a Glance
Phenformin and metformin, while structurally similar, exhibit notable differences in their potency and the extent of their metabolic reprogramming. The primary mechanism of action for both drugs is the inhibition of mitochondrial respiratory chain Complex I.[1][2] However, phenformin is a significantly more potent inhibitor than metformin.[3][4] This increased potency translates to more pronounced downstream metabolic consequences, including a greater risk of lactic acidosis, which ultimately led to the withdrawal of phenformin from most markets.[5][6]
Metabolomic studies reveal that both drugs induce remarkably similar, though not identical, metabolic profiles.[7] They both lead to a decrease in the intermediates of the tricarboxylic acid (TCA) cycle and glycolysis.[7] However, phenformin elicits these changes at a much lower concentration than metformin.[7]
Quantitative Comparison of Metabolic Effects
The following tables summarize the key quantitative differences observed in experimental studies comparing phenformin and metformin.
| Parameter | Phenformin | Metformin | Reference(s) |
| Potency (Complex I Inhibition) | ~10-30 times more potent | Less potent | [3][7] |
| Lactate Production | Grossly elevated | Moderately elevated | [3][8] |
| Plasma Lactate (in diabetic patients) | 1.64 +/- 0.05 mmol/l | 1.30 +/- 0.05 mmol/l | [6] |
| Lactate/Pyruvate Ratio (in diabetic patients) | 22.65 +/- 0.87 | 16.92 +/- 0.59 | [6] |
| Effect on Cellular Transformation | Comparable or stronger effect at 30-fold lower concentration | Effective at higher concentrations | [7] |
Table 1: Comparative Potency and Effects on Lactate Metabolism. This table highlights the significantly greater potency of phenformin in inhibiting mitochondrial function and its more pronounced effect on lactate production compared to metformin.
| Affected Pathway | Effect of Phenformin | Effect of Metformin | Reference(s) |
| Mitochondrial Respiration (Complex I) | Strong inhibition | Moderate inhibition | [1][2][9] |
| Tricarboxylic Acid (TCA) Cycle | Strong depletion of intermediates | Depletion of intermediates | [7] |
| Glycolysis | Prevents the boost in glycolytic intermediates during transformation | Prevents the boost in glycolytic intermediates during transformation | [7] |
| Nucleotide Metabolism (in Cancer Stem Cells) | Strong depletion of nucleotide triphosphates | Modest depletion of nucleotide triphosphates | [7] |
Table 2: Differential Impact on Key Metabolic Pathways. This table outlines the similar qualitative effects of both drugs on central carbon metabolism, with phenformin consistently demonstrating a more potent impact. A notable distinction is observed in their effects on nucleotide metabolism in cancer stem cells.
Signaling Pathways
Both phenformin and metformin exert their metabolic effects in part through the activation of the AMP-activated protein kinase (AMPK) pathway, a key cellular energy sensor. Inhibition of mitochondrial Complex I by both drugs leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK. Activated AMPK then phosphorylates downstream targets to restore energy homeostasis, in part by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.
Figure 1. Biguanide-induced AMPK activation and downstream effects.
Experimental Workflows
The comparison of metabolic signatures between phenformin and metformin relies on a combination of key experimental techniques. A typical workflow involves cell culture, drug treatment, followed by metabolomic analysis and functional metabolic assays.
Figure 2. Experimental workflow for comparing metabolic signatures.
Experimental Protocols
LC-MS/MS-Based Metabolomics
Objective: To obtain a global profile of intracellular metabolites following treatment with phenformin or metformin.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Treat cells with phenformin, metformin, or a vehicle control at specified concentrations and for a defined duration.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate on ice for 20 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Inject the samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate metabolites using an appropriate chromatography column (e.g., reversed-phase or HILIC).
-
Detect and quantify metabolites using the mass spectrometer in either positive or negative ionization mode.
-
-
Data Analysis:
-
Process the raw data using specialized software to identify and quantify metabolites based on their mass-to-charge ratio (m/z) and retention time.
-
Perform statistical analysis to identify metabolites that are significantly altered by phenformin or metformin treatment compared to the control.
-
Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
Objective: To assess the impact of phenformin and metformin on mitochondrial respiration in real-time.
Methodology:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to attach.
-
-
Drug Treatment:
-
Treat cells with phenformin, metformin, or vehicle control for the desired duration.
-
-
Seahorse XF Assay:
-
Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the Seahorse XF sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Calibrate the Seahorse XF analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the mitochondrial modulators to measure key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Compare the different parameters of mitochondrial respiration between phenformin-treated, metformin-treated, and control cells.
-
Mitochondrial Complex I Activity Assay
Objective: To directly measure the inhibitory effect of phenformin and metformin on the enzymatic activity of mitochondrial Complex I.
Methodology:
-
Mitochondrial Isolation:
-
Harvest cells treated with phenformin, metformin, or vehicle control.
-
Homogenize the cells in a mitochondrial isolation buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
-
Complex I Activity Measurement:
-
Resuspend the isolated mitochondria in an assay buffer.
-
Measure the protein concentration of the mitochondrial samples.
-
In a 96-well plate or a spectrophotometer cuvette, add the mitochondrial sample to a reaction mixture containing a substrate for Complex I (e.g., NADH) and an electron acceptor (e.g., ubiquinone analog).
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time to determine the rate of Complex I activity.
-
To determine the specific Complex I activity, perform a parallel measurement in the presence of a specific Complex I inhibitor (e.g., rotenone) and subtract this rate from the total rate.
-
-
Data Analysis:
-
Calculate the specific Complex I activity for each treatment group.
-
Compare the activity in the phenformin and metformin-treated samples to the control to determine the extent of inhibition.
-
Conclusion
Phenformin and metformin, while sharing a common primary mechanism of action, exhibit distinct metabolic signatures primarily driven by differences in their potency. Phenformin is a more powerful inhibitor of mitochondrial respiration, leading to more profound alterations in cellular metabolism, including a greater propensity for lactate accumulation. Understanding these differences is crucial for researchers and drug development professionals exploring the therapeutic potential of biguanides in various diseases, including cancer. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced metabolic effects of these compounds.
References
- 1. content.protocols.io [content.protocols.io]
- 2. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 3. tabaslab.com [tabaslab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Phenformin Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Phenformin Hydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified as a hazardous substance, primarily harmful if swallowed.[1][2] It is a combustible solid that can form explosive dust mixtures in the air and may emit toxic fumes of hydrogen chloride and nitrogen oxides when heated.[1][3][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent upon the quantity of the substance being handled and the nature of the procedure. Engineering controls, such as fume hoods, should be the primary method of exposure control.
| Protection Level | Eye/Face Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| General Laboratory Use | ANSI-approved safety glasses with side shields or goggles.[1][4] | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene).[1] | Not generally required with adequate engineering controls. | Laboratory coat.[1] |
| Weighing/Diluting | ANSI-approved safety goggles or face shield.[4] | Chemical-resistant gloves. Examine for degradation before and during use.[1] | NIOSH-approved half-face respirator with organic vapor/acid gas cartridge and dust/mist filter.[3][5] | Laboratory coat. |
| Large Quantities (>500g) | ANSI-approved safety goggles and a face shield. | Chemical-resistant gloves. | Approved positive-flow mask if significant dust is airborne.[1] | Disposable low-permeability coveralls and disposable shoe covers.[1] |
| Spill Cleanup | ANSI-approved safety goggles and a face shield. | Chemical-resistant gloves. | NIOSH-approved respirator with appropriate cartridges. | Low-permeability disposable coveralls. For emergencies, a vinyl suit may be required.[1] |
An eyewash station and emergency shower must be readily accessible in any area where this compound is handled.[1][6]
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is paramount to minimize exposure risk.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Before beginning work, ensure all necessary PPE is available and in good condition.
-
Check that an emergency shower and eyewash station are accessible and unobstructed.[1]
2. Handling the Compound:
-
Avoid all personal contact with the substance, including inhalation of dust.[1]
-
Employ handling techniques that minimize dust generation.[1]
-
Keep containers securely sealed when not in use.[1]
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
-
Launder contaminated work clothes separately from other clothing before reuse.[1]
-
Decontaminate all work surfaces after completing the procedure.
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent contamination and exposure.
For Minor Spills (Dry):
-
Alert Personnel: Notify others in the immediate area.
-
Wear PPE: Don appropriate PPE, including a respirator, gloves, safety goggles, and a lab coat.[1]
-
Prevent Dusting: Gently dampen the spilled solid material with water.[3][5]
-
Clean Up: Use dry clean-up procedures.[1] Carefully sweep or vacuum the dampened material. If using a vacuum, it must be fitted with a HEPA filter.[1]
-
Collect Waste: Place the collected material and any contaminated cleaning supplies (e.g., absorbent paper) into a sealed, labeled container for hazardous waste disposal.[1][3][5]
-
Decontaminate: Wash the spill area thoroughly with a soap and water solution.[3][5]
For Major Spills:
-
Evacuate: Alert all personnel in the area and evacuate immediately.
-
Notify Authorities: Inform your institution's emergency services or safety officer, providing the location and nature of the hazard.[1]
-
Restrict Access: Prevent entry to the contaminated area.
-
Professional Cleanup: Allow only trained personnel with appropriate full-body protective clothing and respiratory protection to enter and clean the spill area.[1]
Caption: Workflow for this compound Spill Response.
Storage and Disposal Plan
Proper storage and disposal are crucial components of the chemical's lifecycle management.
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1]
-
Protect containers from physical damage and inspect them regularly for leaks.[1]
-
Store away from incompatible materials, particularly strong oxidizing agents.[1]
Disposal:
-
All waste material must be handled as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[1]
-
Dispose of contents and containers through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
-
Do not allow the material to enter drains, sewer systems, or waterways.[1][8]
-
Empty containers may contain residual dust and should be handled with the same precautions as the product itself.[1] Puncture used containers to prevent reuse before disposal.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C10H16ClN5 | CID 13266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. canbipharm.com [canbipharm.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Phenformin - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
